2-Naphthyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
naphthalen-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYJPWMGYDJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28702-85-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-naphthalenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28702-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40146693 | |
| Record name | 2-Naphthyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10475-46-4 | |
| Record name | 2-Naphthyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10475-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010475464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Overview
2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer renowned for its ability to impart desirable properties to polymers. The presence of the bulky, rigid naphthyl group in its structure provides polymers with a high refractive index, enhanced thermal stability, chemical resistance, and UV resistance.[1] These characteristics make poly(this compound) and its copolymers highly valuable in the development of advanced materials for optical, electronic, and specialty coating applications.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature.[1][3] Its key properties are summarized in the table below, providing a quantitative reference for laboratory and research applications.
| Property | Value | Source(s) |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | [4] |
| CAS Number | 10475-46-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [3][4] |
| Molecular Weight | 212.24 g/mol | [3][4][5][6] |
| Appearance | Colorless crystals / White solid | [1][3] |
| Melting Point | 62-64 °C | [1][3][5] |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [3][4][5] |
| SMILES | CC(=C)C(=O)Oc1ccc2ccccc2c1 | [3][5] |
Synthesis and Reactivity
Synthesis
The most common laboratory synthesis of this compound is through the esterification of 2-naphthol with methacryloyl chloride.[1] This reaction is typically performed in an inert solvent in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[7]
The general reaction scheme is as follows: 2-naphthol + methacryloyl chloride → this compound + HCl
A detailed experimental protocol for this synthesis is provided in Section 7.1.
Polymerization
The methacrylate group in 2-NMA allows it to readily undergo polymerization. The primary method is free-radical polymerization, which can be initiated using thermal initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[2] This process can be conducted via bulk, solution, suspension, or emulsion techniques.[8]
Furthermore, 2-NMA is amenable to controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).[2][9] ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[5][10] The resulting polymer, poly(this compound), exhibits high thermal stability and rigidity due to the bulky naphthyl side chains that restrict chain mobility.[2]
Applications
The unique properties derived from the naphthyl group make 2-NMA a valuable monomer in several high-performance applications:[1]
-
High-Refractive-Index Polymers: Used in the manufacturing of optical lenses, coatings, and films where high clarity and refractive index are critical.[1]
-
UV-Resistant Coatings: Incorporated into coatings for aerospace, automotive, and outdoor applications to enhance durability and stability against UV degradation.[1]
-
Specialty Resins and Adhesives: Adds mechanical strength, thermal stability, and chemical resistance to specialty resins and adhesives.[1]
-
Electronic and Display Materials: Contributes to the performance of high-quality films and coatings used in electronic displays.[1]
-
Fluorescent Polymers: Serves as a monomer for creating fluorescent polymers, which have potential uses in optoelectronics and as scintillators for radiation detection.[2]
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are essential during handling to avoid exposure.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Warning | [3][4][6] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][4][6] |
| Personal Protective Equipment | Chemical safety goggles, gloves, N95 dust mask | [3][6] |
| Storage | Store at 4°C, protected from light | [1][11] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, acid anhydrides | [11] |
Visualized Workflows
The following diagrams illustrate the standard laboratory workflows for the synthesis and polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imaging.org [imaging.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-depth Technical Guide to 2-Naphthyl Methacrylate (CAS: 10475-46-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl methacrylate (2-NMA), a versatile aromatic methacrylate monomer. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and polymerization, and explores its applications, particularly in the realm of advanced polymer chemistry and drug delivery systems.
Core Properties and Specifications
This compound is a solid, crystalline monomer valued for the properties it imparts to polymers, including a high refractive index, enhanced thermal stability, and fluorescence. These characteristics make it a valuable component in the development of specialized polymers for optical, electronic, and biomedical applications.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 10475-46-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Colorless crystals / Solid | |
| Melting Point | 62-64 °C | [1] |
| Boiling Point | 357.4 °C at 760 mmHg | |
| Density | 1.122 g/cm³ | |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the chemical structure and purity of this compound. The following tables provide key spectral data for the monomer.
¹H-NMR (Proton Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.90 - 7.80 | m | 3H | Aromatic protons |
| 7.75 | s | 1H | Aromatic proton |
| 7.52 - 7.42 | m | 2H | Aromatic protons |
| 7.25 | dd | 1H | Aromatic proton |
| 6.35 | s | 1H | Vinylic proton |
| 5.75 | s | 1H | Vinylic proton |
| 2.10 | s | 3H | Methyl protons (-CH₃) |
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 166.0 | Carbonyl carbon (C=O) |
| 148.5 | Quaternary aromatic carbon |
| 136.5 | Quaternary vinylic carbon |
| 133.8 | Quaternary aromatic carbon |
| 131.5 | Aromatic CH |
| 129.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.6 | Aromatic CH |
| 126.6 | Aromatic CH |
| 126.5 | Vinylic carbon (=CH₂) |
| 125.5 | Aromatic CH |
| 121.5 | Aromatic CH |
| 118.8 | Aromatic CH |
| 18.5 | Methyl carbon (-CH₃) |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O stretch (ester) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis of this compound Monomer
This protocol describes a one-pot synthesis method from 2-naphthol and methacryloyl chloride.[2]
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine
-
Benzoyl peroxide
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-naphthol (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution to act as an HCl scavenger.
-
Add a catalytic amount of benzoyl peroxide (0.05 eq) to inhibit premature polymerization.
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Add methacryloyl chloride (1.0 eq) dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly for polymerization or the monomer can be isolated.
-
For isolation, filter the mixture to remove triethylamine hydrochloride salt. The filtrate can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system, followed by recrystallization from ethanol to yield pure this compound.[2]
Free-Radical Polymerization of this compound
This protocol details the solution polymerization of 2-NMA using AIBN as a free-radical initiator.
Materials:
-
This compound (2-NMA) monomer
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, benzene, or THF)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and oil bath
-
Vacuum line for freeze-pump-thaw cycles
Procedure:
-
Dissolve the desired amount of 2-NMA monomer in the chosen anhydrous solvent in the Schlenk flask.
-
Add the calculated amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 4-24 hours). The progress can be monitored by taking aliquots and analyzing for monomer conversion via ¹H-NMR or gravimetry.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as cold methanol, with constant stirring.
-
Collect the precipitated poly(this compound) by filtration, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Applications and Advanced Concepts
The unique properties of this compound and its corresponding polymer, poly(this compound) (P2-NMA), make them suitable for a range of specialized applications.
Fluorescent and High-Refractive-Index Polymers
The naphthyl group in 2-NMA is a chromophore that imparts fluorescent properties to the resulting polymers. This makes P2-NMA and its copolymers valuable in the development of materials for optoelectronics, scintillators for radiation detection, and fluorescent probes.[3] Additionally, the bulky, aromatic nature of the naphthyl group contributes to a high refractive index in the polymer matrix, a desirable property for optical lenses, coatings, and advanced display materials.[4]
Stimuli-Responsive Polymers for Drug Delivery
Copolymers incorporating this compound can be designed to be stimuli-responsive. For example, by copolymerizing 2-NMA with a pH-sensitive monomer like methacrylic acid, a polymer can be created that changes its conformation in response to changes in pH. This is a highly sought-after characteristic for targeted drug delivery systems. In the acidic environment of a tumor, for instance, such a polymer could swell or change its structure to release an encapsulated therapeutic agent.
The following diagram illustrates a conceptual workflow for the synthesis and application of a pH-responsive copolymer of this compound for targeted drug delivery.
The diagram above outlines the process from the synthesis of a block copolymer containing this compound to its formulation into drug-loaded nanoparticles and subsequent pH-triggered drug release in a target environment.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a monomer with significant potential in materials science and biomedical applications. Its unique combination of properties, including fluorescence and a high refractive index, coupled with its ability to be incorporated into stimuli-responsive polymers, makes it a subject of ongoing research and development. The experimental protocols and data provided in this guide are intended to facilitate further exploration of this versatile compound by the scientific community.
References
An In-depth Technical Guide to 2-Naphthyl Methacrylate Monomer for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Naphthyl Methacrylate (2-NMA), a fluorescent aromatic monomer with significant potential in the development of advanced materials for research and pharmaceutical applications. The unique properties of 2-NMA, particularly its fluorescence and the physicochemical characteristics it imparts to polymers, make it a valuable building block for creating sophisticated drug delivery systems, bioimaging agents, and specialty resins.
Core Properties of this compound
This compound is a solid, crystalline monomer at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in polymer synthesis and material design.
| Property | Value |
| Molecular Weight | 212.24 g/mol [1][2][3] |
| Chemical Formula | C₁₄H₁₂O₂[1][2] |
| CAS Number | 10475-46-4[1][2] |
| Appearance | Colorless crystals |
| Melting Point | 62-64 °C[2][4] |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate[1] |
| Fluorescence | Excitation max: ~285 nm, Emission max: ~345 nm |
Synthesis and Polymerization
The synthesis of this compound and its subsequent polymerization are critical processes for its application. The following sections detail the experimental protocols for these procedures.
Synthesis of this compound Monomer
A common and effective method for synthesizing 2-NMA is through the esterification of 2-naphthol with methacryloyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 2-naphthol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (as an HCl scavenger) to the solution, followed by the dropwise addition of methacryloyl chloride.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound crystals.
Polymerization of this compound
This compound can be polymerized via free-radical polymerization to form poly(this compound). This polymer inherits the fluorescent and aromatic properties of the monomer.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Reaction Mixture: In a reaction vessel, dissolve the synthesized this compound monomer in an appropriate solvent (e.g., toluene or dioxane).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) under an inert atmosphere. The polymerization is allowed to proceed for a specified time, often several hours.
-
Isolation of Polymer: The polymer is isolated by precipitation in a non-solvent, such as methanol. The precipitated poly(this compound) is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.
Physicochemical Properties of Poly(this compound)
The polymer derived from 2-NMA, poly(this compound), exhibits several key properties that are advantageous for various applications.
| Property | Value |
| Glass Transition Temperature (Tg) | Approximately 135 °C |
| Refractive Index | High (due to the naphthyl group) |
| Thermal Stability | Enhanced due to the rigid naphthyl groups |
| Fluorescence | Retains the fluorescent properties of the monomer |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |
Applications in Drug Development and Research
While direct applications of this compound in clinically approved drug delivery systems are not extensively documented, its unique properties position it as a highly promising candidate for next-generation pharmaceutical technologies. The true potential of 2-NMA lies in its role as a fluorescent monomer, which can be integrated into polymer-based drug delivery systems for bioimaging and tracking.
Fluorescently labeled polymers are invaluable tools in drug delivery research. They allow for the real-time visualization of drug carriers within biological systems, providing critical insights into their biodistribution, cellular uptake, and the kinetics of drug release. By incorporating this compound into a polymer backbone, researchers can create drug delivery vehicles that are inherently fluorescent, eliminating the need for conjugating external fluorescent dyes which can sometimes alter the carrier's properties or be prone to photobleaching.
The high refractive index and thermal stability conferred by the naphthyl group can also be leveraged to create robust and optically clear materials for use in diagnostic devices and specialty coatings for medical instruments.
Visualizing the Workflow
The synthesis and polymerization of this compound can be visualized as a sequential workflow, as depicted in the following diagram.
Signaling Pathways: An Area for Future Investigation
Currently, there is a lack of specific research detailing the direct interaction of this compound or its polymer with cellular signaling pathways. However, the development of 2-NMA-based nanoparticles for targeted drug delivery could indirectly influence signaling pathways by delivering therapeutic agents to specific cellular targets. For instance, if a drug that inhibits a particular kinase is encapsulated within a poly(this compound) nanocarrier, the delivery of this drug to cancer cells would modulate the downstream signaling of that kinase. The fluorescent nature of the polymer could be instrumental in studying these interactions at a subcellular level. Future research in this area would be highly valuable.
Conclusion
This compound is a versatile monomer with a compelling set of properties for researchers and professionals in drug development. Its inherent fluorescence, combined with the thermal and optical characteristics it imparts to polymers, opens up a wide range of possibilities for creating advanced materials for bioimaging, diagnostics, and as trackable components in sophisticated drug delivery systems. While its direct biological activity is yet to be fully explored, its utility as a functional monomer is clear and warrants further investigation for novel biomedical applications.
References
An In-depth Technical Guide to 2-Naphthyl Methacrylate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Naphthyl methacrylate, a key monomer in the development of advanced polymers. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications, particularly in the realm of biomedical materials and drug delivery systems.
Core Chemical Identity and Properties
This compound, with the IUPAC name naphthalen-2-yl 2-methylprop-2-enoate, is an aromatic methacrylate monomer. Its structure, featuring a bulky naphthyl group, imparts unique properties to the resulting polymers, such as a high refractive index, enhanced thermal stability, and UV resistance.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | [2] |
| CAS Number | 10475-46-4 | [2] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Solid, colorless crystals | [3] |
| Melting Point | 62-64 °C | |
| SMILES String | CC(=C)C(=O)Oc1ccc2ccccc2c1 | |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the esterification of 2-naphthol with methacryloyl chloride. While a one-pot synthesis for the direct polymerization from these precursors has been described, this guide details the synthesis and isolation of the monomer.[4][5]
Materials and Equipment:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol and a suitable base, such as triethylamine, in an anhydrous solvent like dichloromethane. The flask should be equipped with a magnetic stir bar and placed in an ice bath to maintain a low temperature.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride, dissolved in the same anhydrous solvent, to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove any unreacted acidic components), and brine. The organic layer is then dried over an anhydrous salt such as magnesium sulfate.
-
Purification: After drying, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Applications in Materials Science and Potential in Drug Development
Polymers derived from this compound, such as poly(this compound), exhibit valuable properties including high thermal stability and a high refractive index, making them suitable for applications in optics and electronics.[1]
For professionals in drug development, the interest in methacrylate-based polymers lies in their potential for creating advanced drug delivery systems. While specific research on this compound in this area is emerging, the broader class of methacrylate polymers is extensively used in the formulation of nanoparticles for controlled drug release.[6][7][8][9] The bulky, hydrophobic naphthyl group could be leveraged to encapsulate hydrophobic drugs within polymeric nanoparticles. Furthermore, the fluorescent nature of the naphthyl group may be exploited for bio-imaging applications.
Biological Considerations and Future Directions
It is important to note that some methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA), have been shown to exhibit cytotoxicity and genotoxicity, often mediated by the generation of reactive oxygen species (ROS) which can lead to apoptosis.[10][11][12] Therefore, a thorough toxicological evaluation of this compound and its polymeric derivatives is essential before any biomedical application can be considered. Future research should focus on elucidating the specific biological interactions of this compound, including its cytotoxicity profile and any potential to interfere with cellular signaling pathways. Such studies are critical for establishing its biocompatibility and paving the way for its use in drug delivery and other biomedical applications.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | C14H12O2 | CID 82654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages | MDPI [mdpi.com]
A Technical Guide to the Physical Properties of 2-Naphthyl Methacrylate Solid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer recognized for its role in the synthesis of advanced polymers. Its rigid naphthyl group imparts unique characteristics to the resulting polymers, such as a high refractive index, enhanced thermal stability, and UV resistance. These properties make it a valuable component in the development of specialized materials for optical, electronic, and biomedical applications. This technical guide provides a comprehensive overview of the core physical properties of 2-NMA in its solid state, details the experimental protocols for their determination, and illustrates the workflow for its characterization and the relationship between its properties and applications.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in polymer synthesis.
| Property | Value | Citation(s) |
| Appearance | Colorless crystals, Solid | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3][4] |
| Molecular Weight | 212.24 g/mol | [1][3][4] |
| Melting Point | 62-64 °C | [1][2] |
| Boiling Point | 357.4 ± 9.0 °C (Predicted) | [4] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 10475-46-4 | [1][5] |
| Fluorescence | Excitation max: 285 nm; Emission max: 345 nm | [6] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the key physical properties of solid this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]
Objective: To determine the temperature range over which the solid 2-NMA transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of 2-NMA is placed in a mortar and ground into a fine powder. The open end of a capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 1-2 cm.[7][8]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed into the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).[1]
-
Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point (62°C). The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[1][7]
-
Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.[5][7]
-
Reporting: The result is reported as a melting point range (e.g., 62-64°C). For high accuracy, the procedure should be repeated at least twice to obtain consistent values.
Density Determination (Liquid Displacement Method)
This method determines the density of a solid by measuring the volume of a liquid it displaces, based on Archimedes' principle.[4][9]
Objective: To calculate the density of solid 2-NMA by measuring its mass and volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which 2-NMA is insoluble (e.g., water, as it is sparingly soluble)
Procedure:
-
Mass Measurement: A sample of 2-NMA crystals is weighed using an analytical balance. The mass (m) is recorded.[2]
-
Initial Volume Measurement: A graduated cylinder is partially filled with the chosen liquid to a level sufficient to fully submerge the solid. The initial volume (V₁) is recorded.[9][10]
-
Displacement: The weighed 2-NMA sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.[9]
-
Final Volume Measurement: The new liquid level (V₂) is recorded. The volume of the solid (V_solid) is the difference between the final and initial volumes: V_solid = V₂ - V₁.[10]
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = m / V_solid.[2][3]
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-NMA in various solvents.
Objective: To determine the solubility of 2-NMA in different solvents at a specific temperature.
Apparatus:
-
Test tubes or vials
-
Graduated pipettes or burette
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Sample Preparation: A pre-weighed, small amount of 2-NMA (e.g., 10 mg) is placed into a series of test tubes.[11]
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, ether) is added to each test tube.[12]
-
Equilibration: The tubes are sealed and agitated using a vortex mixer or stirrer at a constant temperature until the solution appears saturated (i.e., excess solid remains undissolved). This process may take from several minutes to hours to reach equilibrium.[6][13]
-
Observation: The solubility is observed qualitatively (soluble, partially soluble, insoluble).
-
Quantitative Measurement (Optional): For a quantitative assessment, the saturated solution is filtered to remove undissolved solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solid is measured. The solubility can then be expressed in g/L or mg/mL.[6]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual relationships, adhering to strict design specifications for clarity and contrast.
Experimental Workflow for Physical Characterization
The following diagram outlines the logical sequence of steps for the complete physical characterization of a solid compound like this compound.
Caption: Workflow for the physical characterization of 2-NMA.
Relationship Between Properties and Applications
This diagram illustrates how the intrinsic physical properties of this compound directly inform its use in various high-performance applications.
Caption: Linking 2-NMA's physical properties to its applications.
References
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. chemistry-online.com [chemistry-online.com]
- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 4. mt.com [mt.com]
- 5. pennwest.edu [pennwest.edu]
- 6. quora.com [quora.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. byjus.com [byjus.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. wjec.co.uk [wjec.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
A Comprehensive Technical Guide to the Melting Point of 2-Naphthyl Methacrylate Crystals
This technical guide provides an in-depth analysis of the melting point of 2-Naphthyl methacrylate, a key monomer in the development of advanced polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the physicochemical properties, experimental protocols for melting point determination, and the synthesis pathway of this compound.
Physicochemical Properties of this compound
This compound is a solid, crystalline organic compound at standard conditions.[1] Its key properties are summarized in the table below, providing a quantitative overview for easy reference. The melting point is a critical parameter for its application in polymerization processes and for the characterization of its purity.
| Property | Value | Reference |
| Melting Point | 62-64 °C | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| CAS Number | 10475-46-4 | [1] |
| Appearance | Colorless crystals / Solid | [1][3] |
| Excitation Maximum | 285 nm | [3] |
| Emission Maximum | 345 nm | [3] |
Synthesis of this compound
The synthesis of this compound is crucial for its application in polymer chemistry. A common and effective method for its preparation is through the esterification reaction of 2-naphthol with methacryloyl chloride.[4] This reaction is a logical relationship that can be visualized to understand the formation of the monomer.
Experimental Protocol for Melting Point Determination
The determination of the melting point of this compound crystals is a fundamental procedure for verifying its purity. A precise and reproducible method is essential for quality control in research and industrial settings.
Principle
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5]
Materials and Apparatus
-
This compound crystals
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure
-
Sample Preparation: A small amount of this compound crystals is placed in a clean, dry mortar and gently ground into a fine powder. This ensures uniform heating within the capillary tube.[5]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. The sample height in the capillary should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 62°C.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The sample is observed carefully through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
The procedure should be repeated at least twice to ensure reproducibility.
-
The following diagram illustrates the experimental workflow for determining the melting point of this compound.
Applications and Significance
The precise melting point of this compound is indicative of its high purity, which is essential for its use as a monomer. Polymers derived from this compound, such as poly(this compound), exhibit desirable properties including high refractive index, UV resistance, and enhanced thermal stability.[3] These characteristics make them valuable in the manufacturing of optical lenses, specialty coatings, and electronic materials.[3][6] The fluorescent nature of the naphthyl group also lends itself to applications in scintillators and other optoelectronic devices.[6]
References
An In-depth Technical Guide to the Solubility of 2-Naphthyl Methacrylate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthyl methacrylate. While specific quantitative solubility data for this compound in various common solvents is not widely published, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for accurate determination, and a framework for recording and interpreting solubility data.
Introduction to this compound
This compound (NMA) is an aromatic methacrylate monomer. Its structure, featuring a bulky, hydrophobic naphthyl group and a methacrylate ester functional group, dictates its solubility properties. NMA is utilized in the synthesis of polymers with a high refractive index, enhanced thermal stability, and specific optical properties.[1] Understanding its solubility is critical for polymerization processes, formulation development, and various applications in materials science and drug delivery systems.
Principles of Solubility for this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This relates to the polarity and intermolecular forces of the solute and solvent.
-
Chemical Structure: this compound possesses a large, nonpolar aromatic naphthyl ring and a polar ester group. This amphiphilic nature means its solubility will be significant in solvents that can interact favorably with both moieties.
-
Expected Solubility:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., tetrahydrofuran [THF]), which can effectively solvate the naphthyl group. Ketones like acetone are also likely to be good solvents.
-
Moderate to Low Solubility: Expected in polar protic solvents like alcohols (e.g., ethanol, methanol). While the ester group can form hydrogen bonds, the large hydrophobic naphthyl group limits solubility.
-
Insoluble: Expected in highly polar solvents like water.
-
Quantitative Solubility Data
| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Acetone | 5.1 | 25 | ||
| e.g., Dichloromethane | 3.1 | 25 | ||
| e.g., Toluene | 2.4 | 25 | ||
| e.g., Ethanol | 4.3 | 25 | ||
| e.g., Methanol | 5.1 | 25 | ||
| e.g., Tetrahydrofuran (THF) | 4.0 | 25 | ||
| e.g., Water | 9.0 | 25 | ||
| e.g., N,N-Dimethylformamide (DMF) | 6.4 | 25 |
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound like this compound.
4.1. Materials and Equipment
-
This compound (solid)[2]
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Filtration apparatus (e.g., syringe with 0.22 µm PTFE filter)
-
Pre-weighed glass containers for evaporation
-
Vacuum oven or rotary evaporator
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Filtration: After equilibration, allow the vials to sit undisturbed at the set temperature for at least 4 hours to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) into a syringe and pass it through a 0.22 µm filter to remove all undissolved particles.
-
Analysis: Transfer a precise volume (e.g., 5.0 mL) of the clear filtrate into a pre-weighed, dry glass container.
-
Solvent Evaporation: Remove the solvent from the filtrate under controlled conditions. A vacuum oven at a moderate temperature or a rotary evaporator is recommended to avoid degradation of the solute.
-
Measurement: Once the solvent is completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of filtrate) * 100
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing solubility.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Caption: Key Factors Influencing Solubility.
References
2-Naphthyl Methacrylate: A Technical Guide to its UV-Vis Absorption Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Naphthyl methacrylate (2-NMA). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.
Introduction
This compound is an aromatic methacrylate monomer that is a subject of interest in polymer chemistry and materials science. Its naphthyl group imparts unique photophysical properties, making it a valuable component in the synthesis of polymers with high refractive indices, UV resistance, and fluorescence capabilities. Understanding its UV-Vis absorption spectrum is crucial for applications ranging from the development of advanced optical materials to its potential use as a fluorescent tag in biological systems.
UV-Vis Absorption Data
| Compound | Solvent | Excitation Maximum (λex) / Absorption Maximum (λmax) | Emission Maximum (λem) | Reference |
| This compound (as PolyFluor® 345) | - | 285 nm | 345 nm | |
| Poly(this compound) | Chloroform | 268 nm | 340 nm | |
| Poly[(methyl methacrylate)-co-(this compound)] | Chloroform | 268 nm | 338 nm | |
| 2-Naphthyl acrylate | - | 220 nm | - |
Experimental Protocols
While a specific, detailed experimental protocol for measuring the UV-Vis spectrum of this compound is not extensively documented in publicly available literature, a general methodology can be derived from standard spectrophotometric practices for organic compounds and polymers.
General Protocol for UV-Vis Spectrophotometry of this compound
Objective: To determine the UV-Vis absorption spectrum and identify the absorption maximum (λmax) of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol, cyclohexane, or chloroform)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically above 200 nm). Ethanol or cyclohexane are common choices. A list of common UV spectrophotometry solvents and their cutoff wavelengths can be consulted.
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
-
Blank Measurement: Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute sample solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Synthesis and Characterization Workflow
The primary application of this compound is in the synthesis of polymers. A typical workflow for the synthesis and characterization of poly(this compound) is illustrated below.
Caption: Workflow for the synthesis and characterization of poly(this compound).
Conclusion
This technical guide has summarized the available UV-Vis absorption data for this compound and its polymer. While a definitive absorption maximum for the monomer remains to be widely reported, its polymeric form exhibits a clear absorption peak around 268 nm, attributable to the naphthyl chromophore. The provided general experimental protocol and the synthesis and characterization workflow offer a framework for researchers working with this compound. Further investigation is required to determine a precise molar absorptivity value for this compound to facilitate more quantitative applications.
safety precautions and hazards for 2-Naphthyl methacrylate
An In-depth Technical Guide to the Safety, Hazards, and Handling of 2-Naphthyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for this compound (CAS No. 10475-46-4), a fluorescent monomer utilized in the synthesis of polymers with applications in optical materials and coatings.[1][2] Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3][4] |
| Appearance | Solid, colorless crystals | [3] |
| Melting Point | 62-64 °C | [3] |
| Flash Point | Not applicable | [3] |
| Solubility | Insoluble in water | Inferred from chemical structure |
| CAS Number | 10475-46-4 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed breakdown of its hazard classification is provided in Table 2.
Table 2: GHS Hazard Information for this compound
| Category | Description | Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation.[3][4] |
Safety Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound necessitates the implementation of engineering controls and the use of appropriate personal protective equipment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment
Table 3 outlines the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Type | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of dust particles. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To prevent skin exposure. |
Handling, Storage, and Disposal
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Experimental Protocols for Hazard Assessment
Skin Irritation: OECD Test Guideline 439
The potential for this compound to cause skin irritation is typically assessed using the In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method as described in OECD Guideline 439.
-
Principle: This in vitro method utilizes a reconstructed human epidermis model, which mimics the upper layers of human skin. The test chemical is applied topically to the tissue surface.
-
Methodology:
-
A defined amount of the test substance is applied to the surface of the RhE tissue.
-
The tissue is incubated for a specified period.
-
Following incubation, the tissue is thoroughly rinsed to remove the test substance.
-
The viability of the tissue is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored product by the mitochondria of viable cells.
-
-
Interpretation: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.
Eye Irritation: OECD Test Guideline 405
To evaluate the potential for serious eye irritation, the Acute Eye Irritation/Corrosion test (OECD Guideline 405) is the standard in vivo method.
-
Principle: The test substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.
-
Methodology:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
-
Interpretation: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
The classification of this compound as a respiratory irritant (STOT SE 3) is based on evidence of respiratory tract irritation following a single exposure. While there isn't a single specific test guideline for this endpoint, it is generally assessed through a weight of evidence approach, which may include:
-
Human data: Reports of respiratory irritation in individuals exposed to the substance.
-
Animal studies: Observations of respiratory distress in acute inhalation toxicity studies (e.g., OECD Guideline 403 or 436). Signs of irritation such as altered breathing patterns, nasal discharge, and pathological changes in the respiratory tract are evaluated.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and management of this compound.
Caption: Workflow for the safe handling of this compound.
References
synonyms for 2-Naphthyl methacrylate like beta-naphthyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Naphthyl methacrylate (2-NMA), a fluorescent monomer with applications in polymer chemistry, materials science, and potentially in the biomedical field. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential biological activities.
Chemical Identity and Synonyms
This compound is an aromatic ester of methacrylic acid and 2-naphthol. Its chemical structure combines a polymerizable methacrylate group with a naphthyl moiety, which imparts unique optical and thermal properties to the resulting polymers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate |
| Synonyms | beta-Naphthyl methacrylate, 2-Naphthol methacrylate, 2-Methylpropenoic acid 2-naphthalenyl ester |
| CAS Number | 10475-46-4 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Physicochemical and Spectral Data
This compound is a solid at room temperature and is known for its fluorescent properties when polymerized.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless crystals | |
| Melting Point | 62-64 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like chloroform. |
Spectral Data
The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and characterization.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9-7.2 | m | 7H | Aromatic protons of the naphthyl group |
| ~6.3 | s | 1H | Vinylic proton |
| ~5.7 | s | 1H | Vinylic proton |
| ~2.1 | s | 3H | Methyl protons |
Note: Predicted values based on the structure and data for similar compounds.
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~148 | Quaternary aromatic carbon attached to oxygen |
| ~136 | Quaternary vinylic carbon |
| ~134, ~131 | Quaternary aromatic carbons |
| ~130, ~128, ~127, ~126, ~125, ~121, ~118 | Aromatic CH carbons |
| ~127 | Vinylic CH₂ |
| ~18 | Methyl carbon (CH₃) |
Note: Predicted values based on the structure and data for similar compounds.
Table 5: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1635 | Medium | C=C stretch (vinylic) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1200-1100 | Strong | C-O stretch (ester) |
Note: Predicted values based on the structure and data for similar compounds.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization.
Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from 2-naphthol and methacryloyl chloride.
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.
Free Radical Polymerization of this compound
This protocol outlines a typical free radical polymerization of this compound to form poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or other suitable solvent
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve this compound and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture for the desired period (typically 6-24 hours).
-
Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and DSC for thermal properties.[2]
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of direct research on the specific interactions of this compound or its homopolymer with biological signaling pathways. However, based on the known biological effects of related compounds, some potential areas of interest for future research can be proposed.
Cytotoxicity of Methacrylate Monomers
It is well-established that residual methacrylate monomers leaching from polymer networks can exhibit cytotoxicity.[3][4][5] The degree of cytotoxicity is dependent on the specific monomer structure and concentration.[3] While some common methacrylates like methyl methacrylate (MMA) are considered to have lower cytotoxicity compared to others, the introduction of the naphthyl group in 2-NMA could influence its interaction with cellular components.[3] Any application of poly(this compound) in a biological context would require thorough investigation of monomer leaching and its cytotoxic effects.
Biological Activities of Naphthyl-Containing Compounds
The naphthalene moiety is present in a wide range of biologically active compounds. Naphthalene derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The planar aromatic structure of the naphthyl group can facilitate intercalation into DNA or interactions with protein binding sites.
While these activities are associated with specific naphthalene derivatives, the incorporation of the naphthyl group into a polymer backbone could potentially lead to materials with interesting biological properties. For instance, the hydrophobic and aromatic nature of the naphthyl groups could influence protein adsorption onto the polymer surface, which is a critical factor in the biocompatibility of materials.
Potential for Drug Delivery Applications
Polymers containing methacrylate units are extensively studied for drug delivery applications. The properties of these polymers can be tuned by copolymerization with functional monomers to create, for example, pH-responsive or temperature-responsive materials. The hydrophobicity imparted by the naphthyl group in poly(this compound) could be utilized in the formulation of nanoparticles or micelles for the encapsulation of hydrophobic drugs. The fluorescent nature of the polymer could also be advantageous for tracking and imaging of the drug delivery vehicle.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Naphthyl Methacrylate: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
2-Naphthyl methacrylate is a versatile monomer that finds significant applications in the fields of polymer chemistry, materials science, and particularly in the development of advanced drug delivery systems. The incorporation of the naphthyl group into a polymer backbone imparts unique properties such as hydrophobicity, aromaticity, and fluorescence, which can be strategically exploited for various biomedical applications.
Polymers derived from this compound, including its copolymers, are of particular interest in drug delivery for several reasons. The bulky and hydrophobic naphthyl side chains can enhance the encapsulation efficiency of hydrophobic drugs within polymer nanoparticles or micelles. This is crucial for the formulation of poorly water-soluble therapeutic agents, a common challenge in drug development.
Furthermore, the aromatic naphthyl groups can engage in π-π stacking interactions with aromatic drug molecules, leading to improved drug loading and controlled release profiles. This interaction can be a key factor in designing delivery systems with sustained release kinetics, reducing dosing frequency and improving patient compliance.
The inherent fluorescence of the naphthyl moiety provides a valuable tool for imaging and tracking of the polymer-based drug carriers in vitro and in vivo. This allows for the visualization of their biodistribution, cellular uptake, and intracellular trafficking, which are critical aspects in the evaluation of targeted drug delivery systems. Copolymers containing this compound can be designed as fluorescent probes to monitor the local environment, such as polarity or pH, which can be useful in designing "smart" drug delivery systems that release their payload in response to specific physiological cues in the tumor microenvironment.[1]
In the realm of targeted drug delivery, nanoparticles formulated with this compound-containing polymers can be surface-functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[2][3][4][5] The rigid nature of the naphthyl group can also contribute to the formation of stable, well-defined nanostructures.
Experimental Protocols
This section provides a detailed protocol for the synthesis, purification, and characterization of this compound from 2-naphthol.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 2-naphthol with methacryloyl chloride in the presence of a base.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Naphthol | 144.17 | 10.0 g | 69.4 mmol |
| Methacryloyl Chloride | 104.53 | 8.0 mL (8.7 g) | 83.2 mmol |
| Triethylamine (TEA) | 101.19 | 14.5 mL (10.5 g) | 104.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |
| Benzoyl Peroxide (optional, as inhibitor) | 242.23 | 168 mg | 0.69 mmol |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-naphthol (10.0 g, 69.4 mmol) and anhydrous tetrahydrofuran (150 mL).
-
Stir the mixture at room temperature until the 2-naphthol is completely dissolved.
-
Add triethylamine (14.5 mL, 104.0 mmol) to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
In a separate beaker, dissolve methacryloyl chloride (8.0 mL, 81.9 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Transfer the methacryloyl chloride solution to the dropping funnel and add it dropwise to the stirred 2-naphthol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Purification of this compound
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a white to off-white solid.
Column Chromatography:
-
Prepare a silica gel column (bed dimensions: 50 cm x 3 cm) using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of chloroform.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a mobile phase of 10% (v/v) ethyl acetate in hexanes.
-
Collect the fractions containing the desired product, monitoring by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.
Recrystallization:
-
Dissolve the solid obtained from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture. Common solvent systems for recrystallization of similar compounds include ethanol/water or heptanes/ethyl acetate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [6] |
| Molecular Weight | 212.24 g/mol | [6][7] |
| Appearance | White solid | [7] |
| Melting Point | 62-64 °C | [7][8] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.90–7.83 (m, 2H), 7.83–7.79 (m, 1H), 7.60 (d, J = 2.1 Hz, 1H), 7.49 (dtd, J = 12.7, 6.8, 3.4 Hz, 2H), 7.28 (d, J = 2.3 Hz, 1H), 6.35 (s, 1H), 5.75 (s, 1H), 2.10 (s, 3H) | |
| ¹³C NMR (CDCl₃) δ (ppm) | 166.5 (C=O), 148.2, 136.5, 133.8, 131.2, 129.5, 127.8, 127.6, 126.6, 125.8, 121.3, 118.6, 18.5 (CH₃) | |
| FTIR (cm⁻¹) | ~1720 (C=O stretch), ~1636 (C=C stretch), ~1250 (C-O ester stretch) | [9][10] |
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of this compound from starting materials to the final product.
References
- 1. Frontiers | pH-Responsive Polymer Nanomaterials for Tumor Therapy [frontiersin.org]
- 2. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted polymeric therapeutic nanoparticles: design, development and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H12O2 | CID 82654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 甲丙烯酰酸-2-萘酯 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 甲丙烯酰酸-2-萘酯 | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 10475-46-4 | Benchchem [benchchem.com]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Free radical Polymerization of 2-Naphthyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl methacrylate (NpMA) is an aromatic monomer that, upon polymerization, yields poly(this compound) (PNpMA), a polymer with noteworthy properties such as high thermal stability and fluorescence. These characteristics make it a material of interest in the development of advanced materials, including those for optical applications and drug delivery systems. Free radical polymerization is a common and versatile method for the synthesis of PNpMA. This document provides detailed application notes and protocols for initiating the free radical polymerization of this compound via solution and bulk methods.
The free radical polymerization process is fundamentally divided into three stages: initiation, propagation, and termination. The initiation phase is triggered by the decomposition of a radical initiator, which generates free radicals. These radicals then react with NpMA monomers to initiate the polymer chain growth in the propagation stage. The process concludes with the termination of the growing polymer chains. Common initiators for this process include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN), which decompose upon heating to produce the necessary free radicals.[1] The molecular weight and polydispersity of the resulting polymer can be controlled by manipulating reaction parameters such as the monomer-to-initiator ratio, temperature, and reaction time.
Data Presentation
The following table summarizes representative data on the free radical polymerization of an aromatic methacrylate, illustrating the typical influence of initiator concentration on the resulting polymer's molecular weight and polydispersity index (PDI). While specific data for this compound may vary, these values serve as a general guideline for experimental design. It is a well-established principle in free radical polymerization that a higher initiator concentration leads to a greater number of polymer chains, and consequently, a lower average molecular weight.
| Monomer:Initiator Molar Ratio | Initiator Concentration (mol%) | Number-Average Molecular Weight (Mₙ, kDa) | Weight-Average Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) |
| 100:1 | 1.0 | 50 | 75 | 1.5 |
| 200:1 | 0.5 | 100 | 160 | 1.6 |
| 500:1 | 0.2 | 200 | 340 | 1.7 |
Note: This data is illustrative for a typical aromatic methacrylate and may not represent the exact results for this compound.
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol describes the synthesis of poly(this compound) in a solvent, which helps to control the viscosity of the reaction mixture and dissipate heat.
Materials:
-
This compound (NpMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or heating mantle with temperature controller
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound in the chosen solvent (e.g., toluene) to achieve the target monomer concentration (typically 1-2 M).
-
Initiator Addition: Add the calculated amount of initiator (AIBN or BPO). The monomer-to-initiator molar ratio can be varied to control the molecular weight of the polymer (see data table for guidance).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After degassing, backfill the flask with an inert gas (nitrogen or argon). Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN, or 75-95 °C for BPO).
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.
-
Termination and Precipitation: To terminate the reaction, cool the flask to room temperature and expose the mixture to air.
-
Polymer Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., cold methanol) while stirring. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of this compound
This protocol describes the polymerization of this compound without a solvent, which typically results in a higher purity polymer but can be more challenging to control due to the increase in viscosity (Trommsdorff effect).
Materials:
-
This compound (NpMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Reaction vessel (e.g., glass ampoule or sealed tube)
-
Inert gas supply (Nitrogen or Argon)
-
Heating source (oven or oil bath)
-
Solvent for dissolution (e.g., tetrahydrofuran or chloroform)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, add the desired amount of molten this compound and the calculated amount of initiator (AIBN or BPO).
-
Degassing: Degas the mixture using the freeze-pump-thaw method.
-
Sealing: Seal the reaction vessel under vacuum or an inert atmosphere.
-
Polymerization: Place the sealed vessel in an oven or oil bath preheated to the desired temperature (e.g., 60-80 °C for AIBN).
-
Reaction Time: Allow the polymerization to proceed for the desired duration. The reaction mixture will become increasingly viscous and eventually solidify.
-
Polymer Recovery: After the reaction is complete, cool the vessel to room temperature. Carefully break the vessel to retrieve the solid polymer.
-
Purification (Optional but Recommended): Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF).
-
Precipitation and Drying: Precipitate the polymer by adding the solution to an excess of a non-solvent like methanol. Collect the purified polymer by filtration and dry it in a vacuum oven.
Characterization of Poly(this compound)
The synthesized polymer can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉) of the polymer, which is an important indicator of its thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization by observing the disappearance of the vinyl C=C bond absorption.
Visualizations
Caption: Workflow for Solution Polymerization of this compound.
Caption: Workflow for Bulk Polymerization of this compound.
References
Application Notes and Protocols for 2-Naphthyl Methacrylate as a Fluorescent Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 2-Naphthyl methacrylate (2-NMA) as a fluorescent monomer into polymeric structures. Detailed protocols for synthesis, characterization, and application in bioimaging and drug delivery are provided to guide researchers in utilizing the unique photophysical properties of this versatile monomer.
Introduction
This compound is an aromatic methacrylate monomer that possesses intrinsic fluorescence, making it a valuable tool for the development of fluorescent polymers. The naphthyl group imparts desirable properties such as high refractive index, UV resistance, and enhanced thermal and chemical stability to the resulting polymers.[1] Its fluorescence, with an excitation maximum in the deep UV and emission in the UV-A range, allows for its use as a fluorescent probe and label in a variety of applications, from materials science to biomedical research.
Photophysical and Physicochemical Properties
Table 1: Physicochemical and Photophysical Properties of this compound and its Polymer
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Molecular Formula | C₁₄H₁₂O₂ | (C₁₄H₁₂O₂)ₙ |
| Molecular Weight | 212.24 g/mol | Varies with degree of polymerization |
| Appearance | Colorless crystals | Solid |
| Melting Point | 62-64 °C | Not applicable |
| Excitation Maximum (λex) | ~285 nm[1] | 268 nm (in chloroform)[4] |
| Emission Maximum (λem) | ~345 nm[1] | 340 nm (in chloroform)[4] |
| Fluorescence Quantum Yield (Φf) | Not widely reported | Not widely reported (Naphthalene: ~0.23 in cyclohexane[2]) |
| Fluorescence Lifetime (τf) | Not widely reported | Not widely reported (Naphthalene: varies with solvent[3]) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Poly(this compound)
This protocol describes a straightforward one-pot synthesis of poly(this compound) (P2NMA) from 2-naphthol and methacryloyl chloride, adapted from Hamel and Pham (2021). This method avoids the isolation and purification of the monomer, simplifying the overall process.
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-naphthol and triethylamine in anhydrous THF.
-
Monomer Formation and Polymerization: Cool the solution in an ice bath. Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete polymerization.
-
Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum to yield poly(this compound).
Characterization: The resulting polymer can be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and thermogravimetric analysis (TGA) to assess its thermal stability.[1]
References
Application Notes and Protocols: Poly(2-Naphthyl Methacrylate) in Specialty Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the properties and potential applications of poly(2-naphthyl methacrylate) (P2NMA) in the field of specialty resins. Detailed protocols for its synthesis and formulation into high refractive index coatings and potential drug delivery systems are provided to guide researchers in their experimental work.
Introduction to Poly(this compound)
Poly(this compound) is an aromatic methacrylate polymer that possesses a unique combination of properties, making it a valuable material for specialty resin formulations. The presence of the bulky, aromatic naphthyl group in its structure imparts high refractive index, excellent thermal stability, and UV resistance.[1] These characteristics make P2NMA a promising candidate for advanced optical materials, protective coatings, and potentially in specialized drug delivery applications where the aromatic moiety can offer specific interactions.
Physicochemical Properties of Poly(this compound)
A summary of the key physicochemical properties of P2NMA is presented in Table 1. This data is essential for understanding the behavior of the polymer and for designing formulations for specific applications.
Table 1: Physicochemical Properties of Poly(this compound)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 73.7 °C (onset) | [2] |
| Fluorescence Excitation (λex) | 268 nm (in chloroform) | [2] |
| Fluorescence Emission (λem) | 340 nm (in chloroform) | [2] |
| Solubility | Soluble in chloroform | [2] |
| Appearance | Solid |
Applications in Specialty Resins
High Refractive Index Coatings
The high refractive index of P2NMA makes it an excellent candidate for the formulation of high refractive index (HRI) coatings. These coatings are critical components in various optical and electronic devices, including anti-reflective coatings, optical waveguides, and encapsulation for light-emitting diodes (LEDs). The aromatic nature of the naphthyl group contributes to a higher polarizability, which in turn leads to a higher refractive index.
UV-Resistant Coatings
The naphthyl group in P2NMA provides inherent UV-shielding properties, which can enhance the durability and weatherability of coatings. This makes P2NMA-based resins suitable for outdoor applications and for the protection of UV-sensitive substrates.[1]
Specialty Adhesives and Binders
The rigidity and thermal stability of P2NMA can be leveraged in the formulation of specialty adhesives and binders where high-temperature performance and mechanical strength are required.
Potential in Drug Delivery
While specific research on P2NMA for drug delivery is limited, methacrylate-based polymers are widely explored as carriers for therapeutic agents. The hydrophobic and aromatic nature of P2NMA could be advantageous for encapsulating hydrophobic drugs through π-π stacking interactions. P2NMA nanoparticles could potentially be formulated for controlled drug release applications. Methacrylate-based nanoparticles are often prepared using techniques like nanoprecipitation.
Experimental Protocols
One-Pot Synthesis of Poly(this compound)
This protocol describes an improved one-pot synthesis of poly(this compound) from methacryloyl chloride and 2-naphthol, which avoids the isolation and purification of the monomer.
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
AIBN (Azobisisobutyronitrile) or other radical initiator
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-naphthol and triethylamine in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to form the this compound monomer in situ.
-
Add a radical initiator, such as AIBN, to the reaction mixture.
-
Heat the solution to the appropriate temperature for the chosen initiator to initiate polymerization (typically 60-80 °C for AIBN).
-
Continue the polymerization for a specified time (e.g., 24 hours) to achieve the desired molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the precipitated poly(this compound) by filtration.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., THF) and re-precipitating it in methanol.
-
Dry the final polymer product under vacuum.
Diagram of the one-pot synthesis workflow:
References
experimental setup for 1H NMR analysis of 2-Naphthyl methacrylate
Application Note: 1H NMR Analysis of 2-Naphthyl Methacrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small organic molecules.[1] this compound (C₁₄H₁₂O₂) is a monomer utilized in the synthesis of polymers with specific aromatic properties.[2][3] The characterization of this monomer is crucial to ensure the desired properties of the resulting polymers. This document provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition parameters, and expected spectral data.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.
1. Materials and Equipment:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Analytical balance
-
Vortex mixer or sonicator
-
NMR Spectrometer (e.g., 400 MHz or higher)[4]
2. Sample Preparation Protocol:
-
Accurately weigh approximately 10-20 mg of this compound and transfer it to a small, clean vial.[4][5]
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[5] CDCl₃ is a suitable solvent for this compound, and TMS serves as the internal reference standard, set to 0.00 ppm.[2][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4] The solution should be clear and transparent.
-
To prevent spectral line broadening caused by suspended solids, filter the solution into a 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool.[7]
-
Ensure the final volume in the NMR tube is between 0.5 mL and 0.6 mL, which corresponds to a sample height of approximately 4 cm.[7]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
3. Data Acquisition Protocol: The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz instrument.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Provides better signal resolution.[4] |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis.[8] |
| Number of Scans (NS) | 16 - 64 | Increases signal-to-noise ratio.[4] |
| Relaxation Delay (D1) | 5.0 s | Ensures full relaxation of protons for accurate integration.[8] |
| Acquisition Time (AQ) | ~3.0 s | The duration of time the FID is collected.[8] |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules.[8] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Referencing | TMS | Internal standard set to δ 0.00 ppm.[1] |
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the area under each peak, as this is proportional to the number of protons it represents.[1]
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Data Presentation
The expected ¹H NMR spectrum of this compound in CDCl₃ will show distinct signals for the aromatic, vinylic, and methyl protons. The chemical structure with proton assignments is shown below, followed by a table summarizing the expected data.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃ [2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (2H) | 7.90–7.83 | Multiplet | - | 2H |
| H-Ar (1H) | 7.83–7.79 | Multiplet | - | 1H |
| H-Ar (1H) | 7.60 | Doublet | 2.1 | 1H |
| H-Ar (2H) | 7.49 | Multiplet | - | 2H |
| H-Ar (1H) | 7.28 | Doublet | 2.3 | 1H |
| H-vinylic (Ha) | 6.41 | Singlet | - | 1H |
| H-vinylic (Hb) | 5.80 | Singlet | - | 1H |
| -CH₃ | 2.11 | Singlet | - | 3H |
Visualizations
The following diagrams illustrate the experimental workflow for the ¹H NMR analysis.
Fig. 1: Experimental workflow for 1H NMR analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. daneshyari.com [daneshyari.com]
- 3. This compound | C14H12O2 | CID 82654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: Thermogravimetric Analysis of Poly(2-Naphthyl Methacrylate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability of polymeric materials. This application note provides a detailed protocol for conducting TGA on poly(2-naphthyl methacrylate), a polymer of interest in various fields due to the fluorescent properties and high thermal stability conferred by the bulky naphthyl group.[1][2] The thermal decomposition of poly(methacrylates) generally proceeds via main-chain scission reactions, with the primary degradation products being the corresponding monomers.[3][4] Understanding the thermal degradation profile of poly(this compound) is essential for determining its processing temperatures and predicting its performance in end-use applications.
Experimental Protocol
This section details the methodology for performing thermogravimetric analysis on poly(this compound).
Instrumentation:
A standard thermogravimetric analyzer is required. The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates in an inert atmosphere.
Sample Preparation:
-
Ensure the poly(this compound) sample is dry and free of residual solvents. If necessary, dry the sample in a vacuum oven at a temperature below its glass transition temperature (Tg ≈ 74°C) until a constant weight is achieved.[5]
-
Accurately weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., platinum or aluminum).[6] An even distribution of the sample at the bottom of the crucible is recommended.
TGA Instrument Setup and Calibration:
-
Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Atmosphere: Utilize a high-purity inert gas, such as nitrogen, with a consistent flow rate of 20-100 mL/min to prevent oxidative degradation.[6][7]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of approximately 30-50°C.
-
Ramp the temperature at a constant heating rate of 10°C/min. While other heating rates can be used, 10°C/min is a common rate for initial characterization.[6][8][9]
-
Continue heating to a final temperature of at least 600°C to ensure complete decomposition is observed.[6][8]
-
Data Collection and Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the TGA curve (weight % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of weight loss vs. temperature).
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), which is often identified by the intersection of the baseline tangent with the tangent of the decomposition step.
-
From the DTG curve, identify the peak decomposition temperature(s) (Tpeak), which corresponds to the temperature of the maximum rate of weight loss.
-
Determine the residual mass percentage at the final temperature.
Data Presentation
The quantitative data obtained from the TGA of poly(this compound) can be summarized in the following table. The values presented are representative and may vary depending on the specific molecular weight and purity of the polymer sample.
| Parameter | Value | Description |
| Tonset | ~300 - 350 °C | Onset temperature of decomposition. |
| Tpeak | ~350 - 400 °C | Peak temperature of decomposition. |
| Heating Rate | 10 °C/min | Rate of temperature increase during the experiment.[6][8][9] |
| Atmosphere | Nitrogen | Inert gas used to prevent oxidation.[6][7] |
| Sample Size | 5 - 10 mg | Initial mass of the polymer sample.[6] |
| Temperature Range | 30 - 600 °C | The temperature range of the TGA scan.[6][8] |
| Residual Mass @ 600°C | < 5% | The percentage of mass remaining at the end of the analysis. |
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of poly(this compound).
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key stages in the thermal decomposition of poly(this compound) as observed by TGA.
Caption: Logical flow of the thermal decomposition process for poly(this compound) during TGA.
References
- 1. This compound | 10475-46-4 | Benchchem [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. polychemistry.com [polychemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. cn.chemcd.com [cn.chemcd.com]
- 6. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. kinetics.nsc.ru [kinetics.nsc.ru]
Troubleshooting & Optimization
Technical Support Center: 2-Naphthyl Methacrylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Naphthyl methacrylate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 2-naphthol and methacryloyl chloride.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend it, checking periodically. Increase Reaction Temperature: If the reaction is sluggish at low temperatures (e.g., 0°C), consider gradually warming the reaction to room temperature. However, be cautious as higher temperatures can promote side reactions. |
| Ineffective Base | Choice of Base: Triethylamine is commonly used. Ensure it is fresh and anhydrous. Pyridine is another option. For a "greener" synthesis, solid bases like potassium carbonate or sodium bicarbonate can be used, though they may require longer reaction times. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to effectively neutralize the HCl byproduct. |
| Degradation of Reactants | Methacryloyl Chloride Quality: Use freshly distilled or high-purity methacryloyl chloride, as it can degrade upon storage. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of methacryloyl chloride. |
Issue 2: Product is a Viscous Oil or a Gummy Solid (Polymerization)
| Potential Cause | Recommended Action |
| Premature Polymerization | Add a Polymerization Inhibitor: The inclusion of a radical scavenger is crucial. Add a few hundred ppm of an inhibitor like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) to the reaction mixture. Benzoyl peroxide has also been mentioned as a radical inhibitor in this context.[1] Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of methacryloyl chloride, to minimize polymerization. |
| Oxygen Exposure | Maintain Inert Atmosphere: While counterintuitive for some radical reactions, for storage and handling of acrylates, the presence of oxygen is often necessary to activate phenolic inhibitors. However, during the synthesis, an inert atmosphere is generally recommended to prevent unwanted side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Persistent Impurities | Optimize Work-up Procedure: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted methacryloyl chloride and methacrylic acid. Follow with a brine wash to remove residual water. Column Chromatography: If impurities persist after washing, purify the crude product using column chromatography on silica gel with a mixture of ethyl acetate and hexane as the eluent.[1][2] |
| Product Loss During Purification | Recrystallization: For solid products, recrystallization from a suitable solvent like ethanol can be an effective purification method that may offer better recovery than chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yield for the synthesis of this compound via the esterification of 2-naphthol with methacryloyl chloride using triethylamine as a base can range from 47% to 95%.[1] A one-pot synthesis of poly(this compound), where the monomer is formed in situ, reported a 47% yield of the final polymer after purification.[3]
Q2: What is the best base to use for this synthesis?
A2: Triethylamine is a commonly used and effective base for this reaction.[1][2] Other tertiary amines like pyridine can also be used. For more environmentally friendly options, solid bases such as sodium bicarbonate or potassium carbonate are alternatives.
Q3: How can I prevent the polymerization of this compound during the reaction?
A3: To prevent premature polymerization, it is essential to add a radical inhibitor to the reaction mixture. Common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). Additionally, maintaining a low reaction temperature helps to minimize unwanted polymerization.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by washing the organic extract with saturated sodium bicarbonate solution and brine. For higher purity, column chromatography using silica gel with an ethyl acetate/hexane eluent system is effective.[1][2] If the product is a solid, recrystallization from ethanol is also a viable purification method.[1]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, an alternative route is the esterification of methacrylic acid with 2-naphthol using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Synthesis Method | Base/Catalyst | Solvent | Yield (%) | Reference |
| Esterification | Triethylamine | Diethyl Ether | Not specified, but used for further reaction | [2] |
| Esterification | Triethylamine | Tetrahydrofuran | 47-95 | [1] |
| One-pot Polymerization (in-situ monomer synthesis) | Not specified | Not specified | 47 (of polymer) | [3] |
| Esterification | DCC/DMAP | Dichloromethane | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine
This protocol is adapted from a published procedure.[2]
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for eluent
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath (0°C).
-
Add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at 0°C for several hours, monitoring by TLC until the 2-naphthol is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound synthesis yield.
References
Technical Support Center: Purification of 2-Naphthyl Methacrylate Monomer
This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 2-Naphthyl methacrylate monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify this compound before use?
A1: Commercially available this compound often contains inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. These inhibitors must be removed prior to polymerization reactions, as they will interfere with the initiation process. Additionally, purification removes any impurities from the synthesis or degradation of the monomer, such as unreacted 2-naphthol, which can affect the properties of the final polymer.
Q2: What are the common impurities found in this compound?
A2: The most common impurity is unreacted 2-naphthol from the esterification synthesis. Other potential impurities include byproducts from the synthesis and small amounts of polymer that may have formed during storage. Colored impurities can also be present due to oxidation or side reactions.
Q3: How should I store purified this compound?
A3: Once the inhibitor has been removed, this compound is susceptible to polymerization. It should be stored in a cool, dark place, preferably in a refrigerator at around 4°C. For longer-term storage, it can be stored in a freezer. It is crucial to use the purified monomer as soon as possible after purification. If it needs to be stored for an extended period, adding a small amount of a suitable inhibitor is recommended.
Q4: My purified this compound solidified. Is this normal?
A4: Yes, this is normal. This compound is a solid at room temperature, with a melting point of 62-64°C.
Q5: What analytical techniques can I use to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[2][3] Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of the correct functional groups, such as the ester carbonyl and vinyl C=C bonds.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization. | - The monomer is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Choose a solvent in which the monomer has a large solubility difference between hot and cold conditions. Ethanol is a good starting point.[2]- Use the minimum amount of hot solvent required to fully dissolve the monomer.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| The monomer "oils out" instead of crystallizing. | - The solution is supersaturated.- The solution was cooled too quickly.- High concentration of impurities is present. | - Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Inhibitor is not completely removed by column chromatography. | - The column was overloaded with the monomer.- The alumina or silica gel has become deactivated.- The eluent is too polar. | - Use a larger column or reduce the amount of monomer being purified.- Use freshly opened or reactivated alumina/silica gel.- Use a less polar eluent system, such as a higher ratio of hexane to ethyl acetate.[2] |
| The purified monomer polymerizes unexpectedly. | - All of the inhibitor was removed, and the monomer was exposed to heat or light.- Contamination with a polymerization initiator (e.g., peroxides). | - Store the purified monomer in a cold, dark place and use it immediately.- Ensure all glassware is clean and free of contaminants. |
| The final product is colored. | - Presence of colored impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data on Purification Techniques
The following table summarizes expected outcomes for common purification techniques for solid monomers like this compound. Actual yields and purity will vary depending on the initial purity of the monomer and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization from Ethanol | >99% | 60-85% | Simple setup, effective for removing most impurities. | Lower yield due to solubility of the product in the mother liquor. |
| Column Chromatography (Silica Gel) | >99.5% | 70-90% | High purity can be achieved, good for separating closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Recrystallization from Ethanol
This protocol is a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the ethanol begins to boil. Continue adding small portions of hot ethanol until the monomer is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.[2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica gel with the adsorbed monomer to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Fraction Collection: Collect fractions in separate tubes as the eluent comes off the column.
-
Purity Analysis: Analyze the purity of each fraction using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting logic for unexpected polymerization of this compound.
References
methods to prevent premature polymerization of 2-Naphthyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of premature polymerization of 2-Naphthyl methacrylate (NMA). The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and usability of NMA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is a common issue that can be triggered by several factors, including:
-
Inhibitor Depletion: Commercial monomers contain inhibitors that prevent polymerization during storage. These inhibitors can be consumed over time, especially under improper storage conditions.
-
Elevated Temperatures: Higher temperatures significantly increase the rate of polymerization. Heat can be introduced from ambient storage conditions or during experimental procedures.
-
Exposure to UV Light: Ultraviolet (UV) light can initiate free-radical polymerization. Direct sunlight or other UV sources can cause the monomer to polymerize.
-
Contamination: The presence of contaminants such as metals, peroxides, or dust can act as initiators for polymerization.
-
Absence of Oxygen: Many common inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to effectively function as radical scavengers. Storing the monomer under an inert atmosphere for extended periods can lead to polymerization.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the stability of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store the monomer at a refrigerated temperature of 4°C.[2]
-
Light: Keep the monomer in a dark or amber-colored container to protect it from light, especially UV radiation.
-
Atmosphere: Store the monomer with a headspace of air to ensure the presence of dissolved oxygen, which is essential for the activity of phenolic inhibitors. Do not store under an inert atmosphere like nitrogen or argon.
-
Container: Ensure the storage container is clean and free of contaminants.
Q3: What type of inhibitors are used for this compound, and at what concentration?
A3: While specific inhibitor information should always be confirmed from the supplier's Safety Data Sheet (SDS) or Certificate of Analysis (CofA), methacrylate monomers are commonly stabilized with phenolic inhibitors. The most frequently used are Monomethyl Ether of Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT). Typical concentrations for specialty methacrylates range from 10 to 300 ppm for MEHQ and around 100 ppm (0.01% by weight) for BHT.[1][3]
Q4: How can I check if my this compound has started to polymerize?
A4: Signs of polymerization include:
-
An increase in the viscosity of the monomer.
-
The presence of solid particles or a gel-like consistency.
-
Generation of heat in the storage container.
If you suspect polymerization has occurred, handle the material with caution as the process can be exothermic.
Q5: What is the typical shelf life of this compound?
A5: The shelf life of acrylic monomers, when stored under recommended conditions, generally ranges from 6 to 18 months.[4][5] However, the exact shelf life for this compound should be obtained from the manufacturer's documentation. It is recommended to use the monomer within the specified shelf life to ensure optimal performance.
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of this compound and similar monomers.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 4°C | Recommended by suppliers for optimal stability.[2] |
| Inhibitor Concentration (MEHQ) | 10 - 300 ppm | Typical range for specialty methacrylate monomers.[1] |
| Inhibitor Concentration (BHT) | ~100 ppm (0.01% w/w) | A common concentration for inhibiting methacrylate resins.[3] |
| Shelf Life | 6 - 18 months | General guideline for acrylic monomers under proper storage.[4][5] |
Experimental Protocols
Protocol for Safe Handling and Usage of this compound in Experiments
-
Material Inspection: Before use, visually inspect the this compound for any signs of polymerization, such as increased viscosity or the presence of solids.
-
Temperature Acclimation: If stored at 4°C, allow the monomer to slowly warm to room temperature before opening the container to prevent moisture condensation, which can act as a contaminant.
-
Inert Gas is Not Recommended for Storage: When handling the monomer, avoid purging the container with inert gas for long-term storage, as oxygen is necessary for the inhibitor to function. For short-term experimental procedures under an inert atmosphere, minimize the time the monomer is exposed to these conditions.
-
Avoid High Temperatures: During your experiment, if heating is required, it should be done in a controlled manner. Use a water or oil bath with precise temperature control and monitor for any signs of an exothermic reaction.
-
Light Protection: Conduct experiments in an area with minimal UV light exposure. Use amber-colored glassware or wrap glassware in aluminum foil.
-
Use Clean Equipment: Ensure all glassware, syringes, and other equipment are thoroughly cleaned and dried to prevent contamination.
Visual Guides
Caption: Relationship between causes of premature polymerization and preventative measures.
Caption: Troubleshooting workflow for suspected premature polymerization.
References
minimizing side reactions in one-pot polymerization of 2-Naphthyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot polymerization of 2-Naphthyl methacrylate (2-NMA). The information is designed to help minimize side reactions and optimize polymer yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of a one-pot synthesis for poly(this compound) (P2NMA)?
A1: The primary advantage of a one-pot synthesis is efficiency. By combining the esterification of 2-naphthol with methacryloyl chloride and the subsequent radical polymerization of the resulting this compound monomer in a single reaction vessel, this method reduces the number of purification steps, saves time, and minimizes solvent waste. This approach provides direct access to the polymer without the need to isolate and purify the intermediate monomer.[1][2]
Q2: What is a typical yield for the one-pot polymerization of 2-NMA, and what are the main reasons for yield loss?
A2: Published procedures report a yield of approximately 47% for the one-pot synthesis of P2NMA after purification.[1][3] The significant deviation from a quantitative yield is primarily due to the occurrence of side reactions during both the in-situ monomer formation and the subsequent polymerization steps. Incomplete esterification, premature termination of growing polymer chains, and the formation of various byproducts contribute to the reduced yield.
Q3: What are the common side reactions to be aware of during the one-pot polymerization of 2-NMA?
A3: Several side reactions can occur, broadly categorized into two stages:
-
Esterification Stage:
-
Polymerization Stage:
-
Chain Termination: Growing polymer chains can be terminated through disproportionation or combination reactions.[5][6]
-
Chain Transfer: Transfer of a radical to the solvent, monomer, or polymer can lead to the formation of dead polymer chains and branching.
-
Reactions involving the Naphthyl Group: While less common, under harsh conditions, electrophilic substitution on the naphthyl ring could potentially occur, though this is not a primary concern under typical radical polymerization conditions.[4][7]
-
Q4: How can I detect the presence of impurities and byproducts in my final polymer?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and identify residual monomer or other organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the polymer and potential byproducts.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer. A broad PDI can indicate a lack of control over the polymerization and the presence of side reactions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[3] The presence of impurities can lower the degradation temperature.
II. Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Polymer Yield (<40%) | 1. Incomplete esterification of 2-naphthol. 2. Presence of moisture leading to hydrolysis of methacryloyl chloride. 3. Inefficient initiation of polymerization. 4. Premature termination of polymerization. | 1. Ensure stoichiometric amounts of reactants for the esterification step. 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Optimize the initiator concentration and ensure the reaction temperature is appropriate for the chosen initiator's half-life. 4. Control the reaction temperature to minimize termination reactions. |
| High Polydispersity Index (PDI > 2.0) | 1. High initiator concentration leading to a high rate of termination. 2. High reaction temperature causing increased rates of side reactions. 3. Presence of impurities that act as chain transfer agents. | 1. Reduce the initiator concentration. 2. Lower the polymerization temperature. 3. Purify the monomer in-situ by ensuring complete esterification and removal of byproducts before initiating polymerization. |
| Polymer is Discolored (Yellow or Brown) | 1. Presence of unreacted 2-naphthol or its oxidation products. 2. Side reactions involving the naphthyl group at high temperatures. 3. Degradation of the polymer during purification. | 1. Ensure complete reaction of 2-naphthol or purify the final polymer by washing with a base to remove acidic phenols.[4] 2. Maintain a controlled and moderate polymerization temperature. 3. Use appropriate purification methods and avoid excessive heat during drying. |
| Inconsistent Results Between Batches | 1. Variability in the purity of reagents and solvents. 2. Inconsistent reaction conditions (temperature, stirring rate, inert atmosphere). | 1. Use high-purity, anhydrous reagents and solvents for each experiment. 2. Carefully control and monitor all reaction parameters. |
III. Experimental Protocols
Detailed Protocol for the One-Pot Synthesis of Poly(this compound)
This protocol is adapted from the procedure described by Hamel and Pham (2020).[1]
Materials:
-
2-Naphthol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Benzoyl peroxide (BPO)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Esterification:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-naphthol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methacryloyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0°C for 4 hours to facilitate the formation of the this compound monomer.
-
-
Polymerization:
-
After the esterification period, add benzoyl peroxide to the reaction mixture.
-
Increase the temperature of the reaction mixture to 70°C to initiate the radical polymerization.
-
Maintain the reaction at 70°C for 24 hours.
-
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and other impurities.
-
Dry the purified poly(this compound) under vacuum to a constant weight.
-
IV. Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of the one-pot polymerization of this compound. The data is based on general principles of radical polymerization and may need to be optimized for this specific system.
Table 1: Effect of Initiator (BPO) Concentration on Polymer Properties
| [BPO] / [Monomer] Ratio | Expected Polymer Yield | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Primary Side Reaction Concern |
| Low (e.g., 1:500) | Lower | Higher | Narrower | Slow initiation, incomplete conversion |
| Moderate (e.g., 1:200) | Optimal | Moderate | Moderate | Balanced initiation and termination |
| High (e.g., 1:50) | Lower | Lower | Broader | Increased premature termination by combination |
Table 2: Effect of Polymerization Temperature on Polymer Properties
| Temperature (°C) | Expected Polymerization Rate | Expected Polymer Yield | Expected Molecular Weight (Mn) | Primary Side Reaction Concern |
| 60 | Slower | Higher | Higher | Slower initiation with BPO |
| 70-80 | Moderate | Optimal | Moderate | Balance between propagation and termination |
| > 90 | Faster | Lower | Lower | Increased rate of termination and potential for thermal degradation of the polymer |
V. Visualizations
Logical Workflow for Troubleshooting Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Experimental Workflow for One-Pot Synthesis of P2NMA
Caption: One-pot synthesis of P2NMA workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10475-46-4 | Benchchem [benchchem.com]
- 5. A Review of the Biotechnological Production of Methacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
addressing thermal degradation of poly(2-Naphthyl methacrylate) during melt processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-naphthyl methacrylate) (P2NMA), focusing on addressing thermal degradation during melt processing.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of poly(this compound) (P2NMA)?
A1: Poly(this compound) is expected to exhibit higher thermal stability compared to common aliphatic polymethacrylates like poly(methyl methacrylate) (PMMA). The presence of the bulky, aromatic naphthyl group in the side chain restricts the mobility of the polymer chains and increases the energy required for bond scission, thus enhancing its thermal resistance. While specific degradation onset temperatures can vary with molecular weight and purity, the thermal degradation of polymethacrylates generally occurs in the range of 200-400°C.[1] For P2NMA, the onset of thermal degradation is anticipated to be at the higher end of this range or even exceed it. A thermogravimetric analysis (TGA) of P2NMA shows the polymer is stable up to relatively high temperatures.[2]
Q2: What is the primary mechanism of thermal degradation for P2NMA during melt processing?
A2: The primary thermal degradation mechanism for polymethacrylates is depolymerization, which is essentially the reverse of the polymerization reaction.[1] This process involves the initiation of chain scission, followed by "unzipping" of the polymer chain to yield the constituent monomer, this compound. At higher temperatures, secondary degradation reactions may occur, leading to the formation of other volatile by-products such as carbon dioxide and carbon monoxide, though the monomer is the predominant product.[1]
Q3: What are the likely degradation products if P2NMA is overheated during melt processing?
A3: The major degradation product upon overheating P2NMA is the this compound monomer.[1] In addition to the monomer, small quantities of other by-products may be generated, particularly at very high temperatures. These can include carbon dioxide, carbon monoxide, and other small molecules.[1]
Q4: How does the molecular weight of P2NMA affect its thermal stability?
A4: For polymethacrylates, higher molecular weight generally correlates with greater thermal resistance.[1] This is because longer polymer chains have a lower concentration of potentially less stable chain-end structures, which can act as initiation sites for degradation. Therefore, higher molecular weight P2NMA is expected to have a higher onset temperature for thermal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing or Discoloration of the Melt/Product | Thermal degradation leading to the formation of chromophores. | - Lower the processing temperature. - Reduce the residence time in the extruder or melt mixer. - Ensure the processing is done under an inert atmosphere (e.g., nitrogen) to prevent thermo-oxidative degradation. - Consider the use of antioxidants. |
| Decrease in Melt Viscosity | Chain scission due to thermal degradation, leading to a reduction in molecular weight. | - Decrease the processing temperature. - Minimize the processing time at high temperatures. - Verify the thermal stability of the P2NMA batch using TGA before processing. |
| Bubble Formation in the Extrudate/Product | - Entrapped moisture or volatile contaminants. - Gaseous degradation products (monomer, CO₂, etc.). | - Thoroughly dry the P2NMA resin before processing. - Lower the processing temperature to below the degradation onset. - Optimize the screw design and venting in the extruder to allow for the escape of volatiles. - Reduce the screw speed to minimize shear heating. |
| Inconsistent Melt Flow | Non-uniform heating or localized degradation. | - Ensure uniform temperature control across all heating zones of the processing equipment. - Check for "hot spots" in the extruder or mixer. - Start with a lower processing temperature and gradually increase to find the optimal processing window. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation and the degradation profile of P2NMA.
Methodology:
-
Place 5-10 mg of the P2NMA sample in a TGA pan (platinum or alumina).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of degradation is typically determined as the temperature at which 5% weight loss occurs. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of P2NMA.
Methodology:
-
Weigh 5-10 mg of the P2NMA sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a heating rate of 10°C/min to erase its thermal history.
-
Cool the sample to a temperature below its Tg (e.g., 25°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a rate of 10°C/min to at least 150°C.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan. The reported onset Tg for poly(this compound) is 73.7°C.[3]
Visualizations
Caption: Thermal degradation pathway of P2NMA during melt processing.
Caption: Troubleshooting workflow for P2NMA melt processing issues.
Caption: Key preventative measures for P2NMA thermal degradation.
References
Technical Support Center: Enhancing Substrate Adhesion of 2-Naphthyl Methacrylate-Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the substrate adhesion of 2-Naphthyl methacrylate (NMA)-based coatings.
Troubleshooting Guide
This guide addresses common adhesion problems encountered during the application of this compound-based coatings.
Problem: Poor adhesion of the NMA-based coating to the substrate, observed as delamination, peeling, or cracking.
| Question | Possible Cause | Recommended Solution |
| 1. How was the substrate prepared prior to coating? | Inadequate surface cleaning is a primary cause of poor adhesion. Contaminants like oils, grease, dust, or moisture on the substrate surface can act as a barrier, preventing proper bonding. | Implement a thorough cleaning and degreasing protocol. This can include solvent wiping with isopropyl alcohol or acetone, or using an alkaline wash. Ensure the substrate is completely dry before applying the coating. |
| 2. What is the surface energy of the substrate? | Many substrates, particularly polymers like polycarbonate (PC) and polymethyl methacrylate (PMMA), have low surface energy, which hinders the wetting and adhesion of coatings. | Increase the substrate's surface energy using surface treatment methods such as plasma treatment, corona discharge, or UV/ozone exposure. These treatments introduce polar functional groups that improve wettability and chemical bonding. |
| 3. Are you using an adhesion promoter or primer? | The absence of a "chemical bridge" between the NMA-based coating and the substrate can lead to weak interfacial bonds. | For inorganic substrates like glass or metal, consider using a silane-based adhesion promoter. For polymeric substrates, a suitable primer can create a compatible intermediate layer. Methacrylate-functional adhesion promoters can also be effective. |
| 4. What are the curing conditions for the coating? | Incomplete or improper curing can result in a soft coating with poor adhesion. This can be caused by incorrect temperature, insufficient curing time, or issues with the UV light source in the case of UV-cured coatings. | Ensure that the curing schedule (temperature and time) specified in the technical data sheet is strictly followed. For UV-cured coatings, optimize the UV light intensity and exposure time. |
| 5. What is the formulation of the NMA-based coating? | High internal stress due to the rigid aromatic structure of NMA can lead to cracking and delamination. An imbalance in the formulation, such as an incorrect mix ratio of components, can also compromise adhesion. | Consider incorporating flexible monomers or plasticizers into the formulation to reduce brittleness and internal stress. Ensure all components are thoroughly mixed in the correct proportions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coating showing poor adhesion to a glass substrate?
A1: Poor adhesion to glass is often due to a lack of strong chemical bonds between the organic coating and the inorganic substrate. The surface of the glass may also have adsorbed moisture or organic contaminants. To improve adhesion, thoroughly clean the glass surface and consider using a silane-based adhesion promoter. Silanes act as a molecular bridge, with one end reacting with the hydroxyl groups on the glass surface and the other end co-reacting with the methacrylate coating.
Q2: Can I improve the adhesion of an NMA-based coating on a plastic substrate like polycarbonate?
A2: Yes. Polycarbonate has a low surface energy, which can be a challenge for coating adhesion. To enhance adhesion, you can employ surface activation techniques like plasma or corona treatment to increase the surface energy. Applying a primer specifically designed for polycarbonate before the NMA-based topcoat can also significantly improve adhesion.
Q3: What type of adhesion promoter is recommended for methacrylate-based coatings on metal substrates?
A3: For metal substrates, methacrylate-functional adhesion promoters are a good option as they are designed to cross-link with acrylic functional groups. Organofunctional silanes, particularly those with a methacrylate functional group, are also highly effective. They form a robust chemical bond with the metal oxide surface and the methacrylate coating.
Q4: How does surface roughness affect the adhesion of my NMA-based coating?
A4: Increasing surface roughness through methods like grit blasting or chemical etching can improve adhesion by increasing the surface area for bonding and creating mechanical interlocking between the coating and the substrate. However, it's crucial that the coating can adequately wet the roughened surface to be effective.
Q5: My NMA coating is cracking, even when it seems to adhere initially. What could be the cause?
A5: Cracking, especially in coatings containing aromatic monomers like this compound, can be a sign of high internal stress. The rigid structure of the naphthyl group can contribute to a more brittle coating. To address this, you can try incorporating more flexible monomers into your formulation or adding a plasticizer to improve the coating's flexibility. Also, ensure that the coating is not applied too thickly, as this can exacerbate internal stress.
Quantitative Data on Adhesion Improvement
The following tables summarize the impact of different surface treatments and adhesion promoters on the adhesion strength of polymer coatings. While not specific to this compound, they provide a valuable reference for the expected improvements.
Table 1: Effect of Surface Treatment on Adhesion Strength of Coatings on Polymer Substrates
| Substrate | Treatment | Adhesive/Coating | Adhesion Strength (MPa) | Improvement | Reference |
| PEEK | Untreated | PMMA | 1.45 ± 1.30 | - | |
| PEEK | NaBH₄ | PMMA | 3.74 ± 0.55 | 158% | |
| PEEK | Concentrated H₂SO₄ | PMMA | 3.41 ± 0.74 | 135% | |
| PEEK | NaBH₄ + Concentrated H₂SO₄ | PMMA | 8.39 ± 1.11 | 479% |
Table 2: Effect of Adhesion Promoter on Peel Strength
| Coating System | Adhesion Promoter (wt. %) | Peel Strength (N/mm) | Failure Mode | Reference |
| LSR on TPU | 0 | Very Low (No bond) | Adhesive | |
| SA-LSR on TPU | AP-1 (2%) | ~7.92 | Cohesive | |
| SA-LSR on TPU | AP-2 (2%) | ~7.63 | Cohesive | |
| SA-LSR on TPU | AP-3 (2%) | ~5.37 | Adhesive/Cohesive |
(LSR: Liquid Silicone Rubber; SA-LSR: Self-Adhering LSR; TPU: Thermoplastic Polyurethane; AP: Adhesion Promoter)
Experimental Protocols
1. Adhesion Measurement by Tape Test (ASTM D3359)
This method provides a qualitative assessment of the adhesion of a coating to a substrate.
-
Objective: To assess the adhesion of the NMA-based coating by applying and removing pressure-sensitive tape over cuts made in the coating.
-
Materials:
-
Cutting tool (sharp razor blade, scalpel, or cross-hatch cutter)
-
Steel or hard metal straightedge
-
Pressure-sensitive tape (as specified in the standard)
-
Eraser or other soft-tipped tool
-
Illuminated magnifier
-
-
Procedure:
-
Test Method A (X-Cut):
-
Make two cuts in the coating at a 30-45 degree angle to each other, forming an 'X'. Ensure the cuts penetrate through the coating to the substrate.
-
Place the center of the pressure-sensitive tape over the intersection of the cuts.
-
Press the tape firmly into place using an eraser, ensuring good contact.
-
Within 90 ± 30 seconds of application, rapidly pull the tape back upon itself at an angle as close to 180° as possible.
-
Inspect the X-cut area for removal of the coating and rate the adhesion on a scale of 5A (no peeling or removal) to 0A (removal beyond the X).
-
-
Test Method B (Cross-Hatch):
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of parallel cuts perpendicular to the first, creating a lattice pattern. The spacing of the cuts depends on the coating thickness.
-
Apply the pressure-sensitive tape over the lattice.
-
Firmly press the tape.
-
Remove the tape as described in Method A.
-
Examine the grid area and classify the adhesion using the 0B to 5B scale, where 5B indicates no detachment and 0B signifies severe flaking.
-
-
-
Reporting: Report the test method used (A or B), the substrate, the coating thickness, and the adhesion rating.
2. Pull-Off Strength Measurement (ASTM D4541)
This method provides a quantitative measure of the adhesion of a coating to a substrate.
-
Objective: To determine the pull-off strength by measuring the force required to detach a loading fixture bonded to the coating surface.
-
Materials:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for bonding the dolly to the coating
-
Solvent for cleaning
-
Cutting tool for scoring around the dolly (if required)
-
-
Procedure:
-
Clean the surface of the coating and the loading fixture.
-
Mix the adhesive and apply a uniform layer to the base of the loading fixture.
-
Press the loading fixture onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.
-
If necessary, score around the loading fixture down to the substrate to isolate the test area.
-
Attach the pull-off adhesion tester to the loading fixture.
-
Apply a tensile force at a specified rate until the loading fixture is pulled off.
-
Record the pull-off force at which failure occurred.
-
-
Reporting: Report the pull-off strength in megapascals (MPa) or pounds per square inch (psi). Also, describe the nature of the failure by indicating the percentage of adhesive vs. cohesive failure within the coating, and adhesive failure between the coating and the substrate.
Visualizations
Caption: Troubleshooting workflow for poor coating adhesion.
Caption: Silane adhesion promoter mechanism.
Technical Support Center: Enhancing Fluorescence Quantum Yield of Naphthyl-Containing Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyl-containing polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the fluorescence quantum yield of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence quantum yield in naphthyl-containing polymers?
A2: Low fluorescence quantum yield in naphthyl-containing polymers typically stems from several key factors that promote non-radiative decay pathways, where the excited state energy is lost as heat rather than emitted as light. The most common causes include:
-
Aggregation-Caused Quenching (ACQ): The planar and aromatic nature of the naphthalene moiety leads to strong π-π stacking interactions, causing the polymer chains to aggregate, especially in the solid state or at high concentrations. This aggregation often creates non-emissive or weakly emissive states, quenching fluorescence.[1][2][3][4]
-
Formation of Excimers: At high concentrations, excited-state naphthalene moieties can interact with ground-state moieties to form excimers, which are excited-state dimers. These excimers typically have a lower fluorescence quantum yield and emit at longer, red-shifted wavelengths.
-
Solvent Effects: The polarity of the solvent can significantly influence the quantum yield. Polar solvents can stabilize non-emissive charge transfer states, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), which provides a non-radiative decay pathway.[4]
-
Presence of Quenchers: Molecular oxygen, heavy atoms, and certain electron-donating or withdrawing groups can act as quenchers, deactivating the excited state of the naphthalene fluorophore through various mechanisms like collisional quenching or photoinduced electron transfer (PeT).[4][5]
-
Vibrational and Rotational Relaxation: Flexible polymer backbones or linkers can allow for non-radiative energy dissipation through vibrational and rotational motions.
Q2: How can I mitigate aggregation-caused quenching (ACQ) in my polymer system?
A2: Several strategies can be employed to overcome ACQ:
-
Introduction of Bulky Substituents: Attaching sterically demanding groups to the naphthalene ring or the polymer backbone can physically hinder the close packing of polymer chains, thus preventing π-π stacking and aggregation.[2][4]
-
Copolymerization: Incorporating a non-fluorescent, bulky comonomer can effectively dilute the naphthyl units along the polymer chain, reducing their tendency to aggregate.
-
Inducing Aggregation-Induced Emission (AIE): In some cases, modifying the molecular structure can transform an ACQ-prone fluorophore into one that exhibits AIE. This is often achieved by introducing rotor-like groups that, in solution, dissipate energy through rotation but become emissive when restricted in an aggregated state.[2][6][7]
-
Host-Guest Chemistry: Encapsulating the naphthalene-containing polymer within a host molecule, such as a cyclodextrin, can isolate the fluorophores and prevent aggregation.[8]
Q3: What is the influence of chemical substituents on the naphthalene ring on the fluorescence quantum yield?
A3: Substituents on the naphthalene ring have a profound effect on its photophysical properties. The strategic placement of electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) or electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO₂) can significantly alter the quantum yield.
-
Electron-Donating and Withdrawing Groups: The introduction of silyl, methoxy, and cyano groups has been shown to cause bathochromic (red) shifts in absorption and emission spectra and, in many cases, increase fluorescence intensities.[9] Silyl substituents, in particular, have been found to increase fluorescence quantum efficiencies.[9]
-
Bulky Groups: As mentioned for ACQ, bulky substituents can increase the quantum yield by preventing quenching through aggregation.
-
Heavy Atoms: Conversely, the introduction of heavy atoms (e.g., bromine, iodine) can decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state.
Q4: My polymer's fluorescence is quenched in polar solvents. Why is this happening and what can I do?
A4: Quenching in polar solvents is a common issue for many fluorophores, including naphthalene derivatives. This is often due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[4] In the excited state, intramolecular charge transfer can occur, leading to a twisted, charge-separated conformation. Polar solvents stabilize this TICT state, which is often non-emissive, thus providing a non-radiative pathway for the molecule to return to the ground state.
To address this, you can consider the following:
-
Structural Modification: Synthesize polymer derivatives with a more rigid structure that restricts the rotational freedom leading to the TICT state.
-
Solvent Selection: If your application allows, use less polar solvents.
-
Fluorophore Design: Design naphthalene derivatives where the donor and acceptor moieties responsible for the charge transfer are held in a planar conformation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low fluorescence intensity in solution | Presence of quenchers (e.g., dissolved oxygen). | Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before measurement. |
| Inappropriate solvent polarity. | Test a range of solvents with varying polarities to find an optimal medium.[5] | |
| Concentration-dependent quenching (excimer formation). | Measure the fluorescence of a dilution series to determine if the quantum yield increases at lower concentrations. | |
| Significant drop in fluorescence in the solid state (film or powder) compared to solution | Aggregation-Caused Quenching (ACQ). | Introduce bulky side groups to the polymer to inhibit chain packing. Blend the fluorescent polymer with a large bandgap, non-emissive polymer matrix (e.g., PVK) to isolate the fluorophores.[10] |
| Emission wavelength is red-shifted and broadened in the solid state | Excimer formation due to aggregation. | Similar to mitigating ACQ, increase the steric hindrance or dilute the polymer in a matrix. |
| Fluorescence intensity decreases over time during measurement | Photobleaching. | Reduce the excitation light intensity. Use a more photostable naphthalene derivative if possible. Naphthalene derivatives are generally known for good photostability.[11] |
Quantitative Data Summary
The following tables summarize the fluorescence quantum yield (Φ) of various naphthalene derivatives under different conditions, providing a basis for comparison.
Table 1: Effect of Silyl Substituents on Naphthalene Fluorescence Quantum Yield
| Compound | Substituent(s) | Solvent | Fluorescence Quantum Yield (Φ) |
| Naphthalene | - | Cyclohexane | ~0.23 |
| 1-(Trimethylsilyl)naphthalene | 1-SiMe₃ | Cyclohexane | Increased relative to naphthalene[9] |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | 1,4-(SiMe₃C≡C)₂ | Cyclohexane | 0.85[9] |
Table 2: Solvent Effects on the Fluorescence Quantum Yield of Naphthalene Bridged Disilanes
| Compound | Solvent | Fluorescence Quantum Yield (Φ) |
| Naphthalene bridged disilane (1b) | THF | <0.01[12] |
| Cyclohexane | 0.15 - 0.32[12] | |
| Naphthalene bridged disilane (2b) | THF | 0.09[12] |
| Acetonitrile | 0.49[12] |
Experimental Protocols
Protocol 1: Synthesis of a Naphthalene-Based Polyaminal-Linked Porous Polymer (PAN-NA)
This protocol describes a one-pot polycondensation method for synthesizing a porous polymer network containing naphthalene moieties.
-
Materials:
-
Melamine
-
α-Naphthaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
-
Procedure:
-
In a dry three-necked flask equipped with a magnetic stirrer and condenser, add melamine (0.5 g, 3.96 mmol) and α-naphthaldehyde (0.69 mL, 7.16 mmol) to 25 mL of DMSO.[13]
-
Heat the mixture to 175 °C and maintain this temperature for three days.[13]
-
Cool the mixture to room temperature.
-
Collect the product by filtration.
-
Wash the collected solid consecutively with methanol, THF, and dichloromethane.[13]
-
Dry the final product to obtain the PAN-NA polymer.
-
Protocol 2: Relative Quantum Yield Measurement
This protocol outlines the procedure for determining the fluorescence quantum yield of a sample relative to a known standard.
-
Materials and Equipment:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Cuvettes
-
Sample of naphthyl-containing polymer
-
Quantum yield standard with emission in a similar range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Solvent
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the integrated absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Visualizations
Caption: A typical experimental workflow for synthesizing and optimizing the fluorescence quantum yield of naphthyl-containing polymers.
Caption: Logical relationships between causes of low quantum yield and corresponding enhancement strategies.
References
- 1. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Water soluble non-conjugated fluorescent polymers: aggregation induced emission, solid-state fluorescence, and sensor array applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 13. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals | MDPI [mdpi.com]
Technical Support Center: Copolymerization of 2-Naphthyl Methacrylate with Acidic Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of 2-Naphthyl methacrylate (NpMA) with acidic monomers such as methacrylic acid (MAA) or acrylic acid (AA).
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of NpMA-acidic monomer copolymers.
Issue 1: Low Monomer Conversion or Low Polymer Yield
-
Possible Causes:
-
Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization.
-
Insufficient Initiator: The amount of initiator may be too low for the reaction conditions.
-
Inappropriate Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently.
-
Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization.
-
Monomer Impurities: Impurities in the monomers or solvent can act as chain terminators or retarders.
-
-
Troubleshooting Steps:
-
Remove Inhibitor: Ensure the inhibitor is removed from NpMA and the acidic monomer prior to polymerization, for example, by passing them through a column of basic alumina.
-
Optimize Initiator Concentration: Increase the initiator concentration incrementally. Be aware that excessively high concentrations can lead to lower molecular weight polymers.
-
Adjust Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Degas the Reaction Mixture: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through it.
-
Purify Monomers and Solvent: Use high-purity monomers and solvents. Consider distillation or other purification methods if impurities are suspected.
-
Issue 2: Poor Solubility of the Resulting Copolymer
-
Possible Causes:
-
High Molecular Weight: The copolymer may have a very high molecular weight, reducing its solubility.
-
Strong Intermolecular Forces: Significant differences in polarity between the hydrophobic NpMA and the hydrophilic acidic monomer can lead to strong intermolecular interactions and poor solubility in common solvents.[1]
-
Cross-linking: Side reactions at higher temperatures can lead to cross-linking, rendering the polymer insoluble.
-
-
Troubleshooting Steps:
-
Test a Range of Solvents: Systematically test a variety of solvents, including polar aprotic solvents (e.g., DMF, DMAc, NMP), and solvent mixtures.
-
Control Molecular Weight: Adjust the initiator-to-monomer ratio or add a chain transfer agent to synthesize lower molecular weight copolymers.
-
Optimize Polymerization Temperature: Consider running the polymerization at a lower temperature to minimize the risk of side reactions that could lead to cross-linking.
-
Issue 3: Inconsistent Copolymer Composition and Batch-to-Batch Variability
-
Possible Causes:
-
Large Difference in Monomer Reactivity Ratios: A significant difference in the reactivity ratios of NpMA and the acidic monomer can lead to compositional drift as the polymerization progresses. This results in a heterogeneous copolymer composition.
-
Variations in Monomer Purity: The presence of impurities can affect the polymerization kinetics and, consequently, the copolymer composition.
-
Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient stirring can lead to variability between batches.
-
-
Troubleshooting Steps:
-
Maintain Low Conversion: To obtain a more uniform copolymer, stop the polymerization at a low conversion rate (e.g., <10-15%).
-
Use a Controlled Polymerization Technique: Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization can provide better control over the copolymer architecture and composition.
-
Ensure High Purity of Reactants: Use highly purified monomers and solvents for each reaction.
-
Maintain Consistent Reaction Parameters: Precisely control the reaction temperature, stirring speed, and other experimental conditions for each batch.
-
Issue 4: Phase Separation During Polymerization
-
Possible Causes:
-
Poor Choice of Solvent: The solvent may not be able to solubilize both the hydrophobic NpMA, the hydrophilic acidic monomer, and the resulting amphiphilic copolymer.
-
High Monomer Concentration: At high concentrations, the incompatibility between the monomers can become more pronounced.
-
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that is a good solvent for both monomers and the expected copolymer. Dioxane or DMF are often good starting points.
-
Adjust Monomer Concentration: Reduce the overall monomer concentration in the reaction mixture.
-
Consider Emulsion or Suspension Polymerization: These techniques can sometimes manage the immiscibility of monomers.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in copolymerizing the hydrophobic this compound (NpMA) with a hydrophilic acidic monomer?
A1: The primary challenges stem from the significant differences in the physicochemical properties of the two monomers. These include:
-
Finding a common solvent: Identifying a solvent that can dissolve both the non-polar NpMA, the polar acidic monomer, and the resulting amphiphilic copolymer can be difficult.
-
Disparate reactivity ratios: NpMA and acidic monomers are expected to have very different reactivity ratios, which can lead to copolymers with a non-random, blocky structure and significant compositional drift during polymerization.
-
Solubility and processability of the final copolymer: The resulting copolymers can have poor solubility in common organic solvents, making characterization and further processing challenging.[1]
-
Potential for side reactions: The acidic monomer can potentially interact with the initiator or other components of the polymerization system.
Q2: How can I determine the composition of my NpMA-acidic monomer copolymer?
A2: The composition of the copolymer can be determined using several analytical techniques:
-
¹H NMR Spectroscopy: This is one of the most common methods. By integrating the signals corresponding to the protons of the naphthyl group of NpMA and the protons of the alkyl backbone from both monomers, the molar ratio of the two monomers in the copolymer can be calculated.
-
UV-Vis Spectroscopy: The naphthyl group in NpMA has a characteristic UV absorbance. A calibration curve can be created using solutions of known concentrations of NpMA homopolymer to determine the amount of NpMA in the copolymer.
-
Titration: The acidic groups in the copolymer can be titrated with a standard base (e.g., NaOH) to determine the molar content of the acidic monomer.
Q3: Why is my copolymer insoluble in everything I try?
A3: Complete insolubility is often an indication of cross-linking. This can occur if the polymerization temperature was too high, leading to side reactions, or if there were impurities in your monomers that could act as cross-linkers. To avoid this, try lowering the reaction temperature and ensure the purity of your monomers. If the polymer is not cross-linked but has very high molecular weight and strong intermolecular forces, you may need to try more aggressive solvents or solvent mixtures.
Q4: What is the best polymerization method for this type of copolymerization?
A4: While free-radical polymerization is the most common method, for better control over the copolymer composition and architecture, controlled/"living" radical polymerization techniques are recommended. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for methacrylate and acrylate monomers and can help to produce copolymers with a more random distribution of monomer units and a narrower molecular weight distribution.
Section 3: Data Presentation
Table 1: Reactivity Ratios for Analogous Copolymer Systems
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | System Type | Reference |
| Methacrylic Acid (MAA) | Ethyl Acrylate (EA) | 2.360 | 0.414 | 0.977 | Acidic / Non-polar | [3] |
| n-Butyl Acrylate (BA) | n-Butyl Methacrylate (BMA) | 0.460 | 2.008 | 0.924 | Non-polar / Non-polar | [4] |
Section 4: Experimental Protocols
Generalized Protocol for Free-Radical Copolymerization of this compound and Methacrylic Acid
This is a generalized protocol and may require optimization for specific applications.
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from this compound (NpMA) and methacrylic acid (MAA) by passing them through a column of activated basic alumina.
-
Dry the solvent (e.g., 1,4-dioxane or N,N-dimethylformamide) over appropriate drying agents and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Thoroughly dry the glassware in an oven and cool under a stream of inert gas.
-
-
Reaction Procedure:
-
Add the desired molar amounts of NpMA, MAA, and the initiator (e.g., AIBN, 0.1-1.0 mol% relative to total monomers) to the reaction flask.
-
Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen/argon for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. To obtain copolymers with a narrow composition distribution, it is advisable to stop the reaction at low conversion (<15%).
-
-
Isolation and Purification of the Copolymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the viscous polymer solution into a large excess of a non-solvent (e.g., methanol, hexane, or diethyl ether, depending on the copolymer composition) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for NpMA-acidic monomer copolymerization.
References
Validation & Comparative
1H and 13C NMR spectral assignments for 2-Naphthyl methacrylate
A comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2-Naphthyl methacrylate is presented below, offering a comparative analysis with alternative methacrylate monomers. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies.
Comparative Analysis of Methacrylate Monomers
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and two common alternative methacrylate monomers: Methyl methacrylate and Benzyl methacrylate. This allows for a direct comparison of the chemical shifts, highlighting the influence of the ester group on the local electronic environment of the protons and carbons.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| This compound | Vinyl Protons: 6.00-6.20 (2H, m) Naphthyl Protons: 7.20-8.00 (7H, m) Methyl Protons: 1.80-2.10 (3H, s) | Carbonyl Carbon: ~166 Naphthyl Carbons: 118-148 Vinyl Carbons: 126 (CH₂), 136 (C) Methyl Carbon: ~18 |
| Methyl methacrylate | Vinyl Protons: 6.10 (1H, s), 5.55 (1H, s) Methyl Protons (ester): 3.76 (3H, s) Methyl Protons (vinyl): 1.95 (3H, s) | Carbonyl Carbon: 167.4 Vinyl Carbons: 125.1 (CH₂), 136.7 (C) Methyl Carbon (ester): 51.7 Methyl Carbon (vinyl): 18.3 |
| Benzyl methacrylate | Vinyl Protons: 6.15 (1H, s), 5.58 (1H, s) Benzyl Protons: 7.30-7.40 (5H, m) Methylene Protons: 5.20 (2H, s) Methyl Protons: 1.98 (3H, s) | Carbonyl Carbon: 166.8 Aromatic Carbons: 128.1, 128.2, 128.5, 136.1 Vinyl Carbons: 125.6 (CH₂), 136.4 (C) Methylene Carbon: 66.5 Methyl Carbon: 18.4 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for organic compounds like this compound is detailed below.
1. Sample Preparation:
-
Weigh 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
-
For ¹³C NMR:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Acquisition time: 1-2 s
-
Spectral width: -10 to 220 ppm
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can also be used for calibration.
-
Integrate the signals in the ¹H NMR spectrum.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with atom numbering to aid in the interpretation of the NMR spectral assignments.
Caption: Structure of this compound with atom numbering.
Confirming Esterification of 2-Naphthyl Methacrylate: A Comparative Guide to Analytical Techniques
For researchers and scientists engaged in the synthesis of specialized monomers and polymers, robust analytical methodologies are paramount for reaction monitoring and product confirmation. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy and other common analytical techniques for confirming the successful esterification of 2-naphthol with methacrylic acid to form 2-Naphthyl methacrylate.
The synthesis of this compound is a critical step in the development of advanced polymers with tailored optical and thermal properties. Verifying the complete conversion of the starting materials—2-naphthol and methacrylic acid—into the desired ester product is essential for ensuring the quality and performance of the final polymeric material. This guide offers a detailed examination of FTIR spectroscopy as a primary tool for this purpose, alongside a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Monitoring Esterification with FTIR Spectroscopy: A Real-Time Approach
FTIR spectroscopy is a powerful, non-destructive, and often real-time technique for monitoring the progress of chemical reactions, including esterification. The principle lies in the identification of functional groups by their characteristic absorption of infrared radiation at specific wavenumbers. The esterification of 2-naphthol with methacrylic acid involves the disappearance of reactant functional groups and the appearance of new functional groups in the product, which can be readily tracked using FTIR.
Key Spectral Changes Indicating Successful Esterification:
-
Disappearance of the O-H Stretch: A prominent and broad absorption band corresponding to the hydroxyl (O-H) group of the carboxylic acid (methacrylic acid) and the phenol (2-naphthol) is present in the starting materials, typically in the range of 3500-2500 cm⁻¹. The successful formation of the ester bond results in the consumption of these hydroxyl groups, leading to the disappearance or significant reduction of this broad band.
-
Shift in the C=O Carbonyl Stretch: Methacrylic acid exhibits a characteristic carbonyl (C=O) stretching vibration, typically around 1700-1725 cm⁻¹. Upon esterification, this carbonyl group is converted to an ester carbonyl, which absorbs at a higher wavenumber, generally in the range of 1720-1740 cm⁻¹. This shift provides a clear indication of ester formation.
-
Appearance of C-O-C Ester Stretches: The formation of the ester linkage introduces new carbon-oxygen single bonds (C-O-C). These bonds give rise to characteristic stretching vibrations in the fingerprint region of the FTIR spectrum, typically between 1300 cm⁻¹ and 1100 cm⁻¹. The appearance of these new peaks serves as further confirmation of the ester product.
Comparative Analysis of Analytical Techniques
While FTIR spectroscopy offers a convenient and rapid method for monitoring the esterification reaction, other analytical techniques provide complementary and often more detailed structural and quantitative information.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Real-time monitoring of the disappearance of reactants (O-H) and appearance of the product (ester C=O, C-O-C). | Rapid, non-destructive, relatively inexpensive, suitable for in-situ monitoring. | Can be less sensitive for quantification compared to other methods; overlapping peaks can complicate analysis in complex mixtures. |
| NMR Spectroscopy (¹H and ¹³C) | Measures the magnetic properties of atomic nuclei, providing detailed information about the molecular structure. | Unambiguous confirmation of the ester structure by identifying the chemical shifts and coupling constants of protons and carbons adjacent to the ester group. Quantitative analysis is possible using an internal standard. | Provides detailed structural elucidation, highly specific, and quantitative. | More expensive instrumentation, requires deuterated solvents, and is not typically used for real-time monitoring of the reaction progress. |
| GC-MS | Separates components of a mixture by gas chromatography and identifies them by mass spectrometry. | Confirms the presence of the this compound product by its retention time and mass spectrum. Can also be used to quantify the product and any remaining starting materials. | High sensitivity and selectivity, excellent for identifying and quantifying volatile components in a mixture. | Requires the sample to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds. The analysis is destructive. |
Experimental Protocols
FTIR Analysis of the Esterification of this compound
Objective: To monitor the progress of the esterification reaction between 2-naphthol and methacrylic acid by observing changes in the FTIR spectrum.
Materials:
-
2-Naphthol
-
Methacrylic acid
-
Acid catalyst (e.g., sulfuric acid)
-
An appropriate solvent (e.g., toluene)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid cell.
Procedure:
-
Record the FTIR spectrum of the starting materials: 2-naphthol and methacrylic acid, individually.
-
Set up the esterification reaction in a suitable reaction vessel.
-
If using an in-situ ATR probe, immerse the probe into the reaction mixture. If using a liquid cell, periodically withdraw a small aliquot of the reaction mixture.
-
Record FTIR spectra of the reaction mixture at regular time intervals.
-
Monitor the spectra for the following changes:
-
Decrease in the intensity of the broad O-H band (approx. 3500-2500 cm⁻¹).
-
Decrease in the intensity of the carboxylic acid C=O peak (approx. 1700-1725 cm⁻¹).
-
Increase in the intensity of the ester C=O peak (approx. 1720-1740 cm⁻¹).
-
Appearance and increase in the intensity of the C-O-C stretching peaks (approx. 1300-1100 cm⁻¹).
-
-
The reaction is considered complete when the characteristic peaks of the starting materials have disappeared, and the product peaks have reached a stable maximum intensity.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the esterification of this compound using FTIR analysis.
A Comparative Guide to Purity Analysis of 2-Naphthyl Methacrylate: HPLC vs. GC-MS and qNMR
For researchers, scientists, and drug development professionals, establishing the purity of monomers like 2-Naphthyl methacrylate is a critical step in ensuring the quality and performance of resulting polymers and final products. This guide provides a comparative analysis of three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This publication offers a detailed comparison of these methods, supported by experimental protocols and illustrative data, to aid in selecting the most appropriate technique for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method offers excellent resolution for separating the target molecule from potential impurities.
Experimental Protocol: HPLC
A reverse-phase HPLC method was developed to separate this compound from its potential process-related impurities, primarily unreacted starting materials such as 2-naphthol and methacrylic acid.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 272 nm.
-
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. This was further diluted to 0.1 mg/mL with the mobile phase for analysis.
Data Presentation: HPLC Analysis
The HPLC method effectively separated this compound from its key potential impurities. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
| Compound | Retention Time (min) | Area (%) |
| Methacrylic Acid | 2.5 | 0.15 |
| 2-Naphthol | 5.8 | 0.25 |
| This compound | 9.2 | 99.5 |
| Unknown Impurity | 11.5 | 0.10 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Methods
While HPLC is a robust method, other techniques offer distinct advantages for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Although this compound has a relatively high boiling point, it can be analyzed by GC-MS, which provides excellent separation and definitive identification of impurities through mass spectral data.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: The sample is dissolved in dichloromethane at a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1] It is a non-destructive technique that provides structural information alongside quantitative data.[2]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic anhydride (highly pure, with a known weight).
-
Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in CDCl₃.
-
Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is used to ensure full signal recovery. A 90° pulse is applied.
-
Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the desired level of accuracy, and sample throughput.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility | Nuclear spin resonance in a magnetic field |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Impurity Identification | Based on retention time; requires standards | Definitive identification via mass spectra | Structural elucidation of impurities possible |
| Quantification | Relative (area percent) | Relative (area percent) or with standards | Absolute quantification with an internal standard |
| Accuracy & Precision | High precision, accuracy dependent on standards | High precision, good accuracy with standards | High accuracy and precision, a primary method |
| Table comparing the performance of HPLC, GC-MS, and qNMR for purity analysis. |
Logical Relationship of Analytical Methods
Caption: Logical relationship of analytical methods for purity determination.
References
A Comparative Guide to 1-Naphthyl Methacrylate and 2-Naphthyl Methacrylate for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and material science, the selection of monomers is a critical determinant of the final polymer's properties and performance. For researchers and professionals in drug development, where precision and specific functionalities are paramount, understanding the nuanced differences between isomeric monomers is crucial. This guide provides a detailed comparison of two such isomers: 1-Naphthyl methacrylate (1-NMA) and 2-Naphthyl methacrylate (2-NMA). Both are aromatic methacrylates that impart unique characteristics to polymers, but their structural differences lead to distinct physicochemical and performance profiles.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor difference in the position of the methacrylate group on the naphthalene ring results in significant variations in the physical properties of both the monomers and their corresponding polymers. This compound is a solid at room temperature, appearing as colorless crystals, while 1-Naphthyl methacrylate is a liquid. This fundamental difference in their physical state has implications for handling, storage, and polymerization process design.
Polymers derived from these monomers also exhibit notable differences. Poly(1-naphthyl methacrylate) possesses a significantly higher glass transition temperature (Tg) of 205 °C compared to poly(this compound) which has a Tg of 73.7 °C. This suggests that poly(1-NMA) forms a more rigid and thermally stable polymer matrix. Furthermore, poly(1-NMA) has a higher refractive index, a property that can be advantageous in optical applications.
Both isomers are recognized as fluorescent monomers, a characteristic that is leveraged in the development of fluorescent probes and sensors. This compound exhibits an excitation maximum at 285 nm and an emission maximum at 345 nm. Its polymer, poly(this compound), has a similar fluorescence profile with an excitation at 268 nm and emission at 340 nm in chloroform.
| Property | 1-Naphthyl Methacrylate (Monomer) | This compound (Monomer) | Poly(1-naphthyl methacrylate) (Polymer) | Poly(this compound) (Polymer) |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | (C₁₄H₁₂O₂)n | (C₁₄H₁₂O₂)n |
| Molecular Weight | 212.24 g/mol [1] | 212.24 g/mol [2][3] | - | - |
| Appearance | Liquid[1] | Solid, colorless crystals[2][4] | Solid | Solid |
| Melting Point | Not applicable | 62-64 °C[2] | Not applicable | Not applicable |
| Density | 1.149 g/mL at 25 °C[1] | Not available | - | - |
| Refractive Index | n20/D 1.588[1] | Not available | n20/D 1.641 (lit.) | Not available |
| Flash Point | 110 °C[1] | Not applicable | - | - |
| Glass Transition Temp. (Tg) | Not applicable | Not applicable | 205 °C | 73.7 °C (onset) |
| Fluorescence | Not available | Exc. max: 285nm; Em. max: 345nm[4] | Not available | λex 268 nm; λem 340 nm (in chloroform) |
| Solubility | Not available | Not available | - | Soluble in chloroform |
| Absorption Maximum (λmax) | Not available | Not available | 215 nm | Not available |
Performance in Polymer Applications
The distinct properties of 1-NMA and 2-NMA translate into different performance characteristics when they are incorporated into polymers.
Poly(this compound): The polymer of 2-NMA is noted for its ability to introduce a high refractive index, UV resistance, and rigidity to polymer matrices. The naphthyl group enhances thermal stability, optical clarity, and chemical resistance, making it a suitable candidate for optical materials, coatings, and specialty resins.[4]
Poly(1-Naphthyl Methacrylate): While specific application data is less abundant in direct comparison, its significantly higher Tg suggests superior thermal stability and rigidity compared to poly(2-NMA). This could be advantageous in applications requiring robust mechanical performance at elevated temperatures.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments.
Synthesis of Naphthyl Methacrylate Monomers
A general method for the synthesis of naphthyl methacrylates involves the esterification of the corresponding naphthol with methacryloyl chloride in the presence of a base.
dot
Caption: General workflow for the synthesis of naphthyl methacrylate monomers.
Polymerization of Naphthyl Methacrylates
Free radical polymerization is a common method for synthesizing poly(naphthyl methacrylate)s.
dot
Caption: General workflow for the free radical polymerization of naphthyl methacrylates.
Signaling Pathways in Drug Development: A Generalized View
While specific signaling pathways directly modulated by poly(1-naphthyl methacrylate) or poly(this compound) are not extensively documented, their application in drug delivery, particularly in nanoparticle formulations, necessitates an understanding of general nanoparticle-cell interactions. The following diagram illustrates a hypothetical pathway of a drug-loaded nanoparticle interacting with a target cell. It is important to note that this is a generalized representation and the specific interactions can vary significantly based on the polymer's surface chemistry, size, and the cell type.
References
A Comparative Kinetic Study of 2-Naphthyl Methacrylate vs. 2-Naphthyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the development of advanced materials for biomedical applications and drug delivery systems, a nuanced understanding of monomer reactivity is paramount. This guide provides a detailed comparative analysis of the polymerization kinetics of two structurally similar aromatic monomers: 2-Naphthyl methacrylate (2-NMA) and 2-Naphthyl acrylate (2-NA). The subtle difference in their chemical structures—the presence of an α-methyl group in 2-NMA—profoundly influences their polymerization behavior. This comparison is supported by available experimental data and established principles of polymer chemistry to assist researchers in selecting the appropriate monomer for their specific application.
Executive Summary
The polymerization of acrylates and methacrylates proceeds via free-radical mechanisms, but the presence of an α-methyl group in methacrylates introduces significant steric hindrance. This steric hindrance is a key factor governing the differences in polymerization kinetics between 2-NMA and 2-NA. Generally, acrylates exhibit a higher rate of polymerization compared to their methacrylate counterparts. This guide will delve into the specifics of this comparison, drawing from studies on the photopolymerization of these naphthyl-containing monomers.
Data Presentation: A Comparative Overview
| Kinetic Parameter | This compound (2-NMA) | 2-Naphthyl Acrylate (2-NA) | Rationale |
| Overall Polymerization Rate | Slower | Faster | The α-methyl group in 2-NMA creates steric hindrance, impeding the approach of monomer molecules to the growing polymer chain.[1] |
| Propagation Rate Constant (kp) | Lower | Higher | Steric hindrance from the α-methyl group in 2-NMA reduces the frequency of successful monomer addition to the propagating radical. |
| Termination Rate Constant (kt) | Lower | Higher | The tertiary radical of the growing 2-NMA chain is more sterically hindered and electronically stabilized, reducing its mobility and reactivity for bimolecular termination. The secondary radical of 2-NA is less hindered and terminates more readily. |
| Reactivity in Photopolymerization | Generally more reactive under certain visible light conditions. | Generally less reactive than 2-NMA under the same visible light conditions, but more reactive under UV irradiation in some cases. | The specific photoinitiator and irradiation wavelength can influence the relative reactivity. In one study, under visible light irradiation with 9,10-phenanthrenequinone as the photoinitiator, the reactivity order was found to be 2-NMA > 2-NA.[2] However, under UV irradiation with dimethoxyphenylacetophenone, the trend can be different.[2] |
Mechanistic Insights: The Role of the α-Methyl Group
The primary determinant of the kinetic differences between this compound and 2-Naphthyl acrylate is the presence of the α-methyl group in the methacrylate monomer. This single structural variation leads to two significant consequences:
-
Steric Hindrance: The bulky methyl group on the α-carbon of 2-NMA physically obstructs the approach of incoming monomer molecules to the active radical center of the growing polymer chain. This steric hindrance directly lowers the propagation rate constant (kp), resulting in a slower overall polymerization rate compared to 2-NA, which lacks this bulky group.
-
Radical Stability: The propagating radical of a methacrylate is a tertiary radical, which is inherently more stable than the secondary radical of an acrylate due to hyperconjugation with the α-methyl group. This increased stability of the methacrylate radical makes it less reactive, further contributing to a lower propagation rate.
Experimental Protocols
While detailed, step-by-step protocols for the kinetic studies of these specific monomers are proprietary to the conducting research labs, a general methodology for such a comparative study can be outlined based on common practices in polymer chemistry.
Synthesis of 2-Naphthyl Acrylate and this compound
A common method for the synthesis of these monomers is the esterification of 2-naphthol with the corresponding acyl chloride (acryloyl chloride for 2-NA and methacryloyl chloride for 2-NMA) in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Materials:
-
2-Naphthol
-
Acryloyl chloride or Methacryloyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve 2-naphthol and triethylamine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride or methacryloyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Kinetic Study via Photopolymerization with Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique to study the kinetics of photopolymerization by measuring the heat flow associated with the reaction as a function of time and temperature.
Materials and Equipment:
-
This compound and 2-Naphthyl acrylate monomers
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) for UV or 9,10-phenanthrenequinone for visible light)
-
Differential Scanning Calorimeter equipped with a UV/Visible light source
Procedure:
-
Prepare samples of each monomer containing a known concentration of the photoinitiator.
-
Place a small, precise amount of the sample into a DSC pan.
-
Place the pan in the DSC cell and equilibrate at the desired isothermal temperature.
-
Expose the sample to a constant intensity of UV or visible light.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
The rate of polymerization is proportional to the heat flow (dH/dt). The total heat evolved is proportional to the total monomer conversion.
-
By analyzing the heat flow data, kinetic parameters such as the initial rate of polymerization, the time to reach maximum polymerization rate, and the overall conversion can be determined and compared.
Mandatory Visualizations
Logical Workflow for Comparative Kinetic Study
Caption: Workflow for the comparative kinetic study of 2-NA and 2-NMA.
Signaling Pathway of Free-Radical Polymerization
Caption: Key steps in free-radical photopolymerization.
References
A Comparative Guide to the Thermal Stability of Poly(2-Naphthyl Methacrylate) and Poly(Methyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of two key polymers, Poly(2-Naphthyl Methacrylate) (P2NMA) and Poly(Methyl Methacrylate) (PMMA). Understanding the thermal properties of these materials is critical for their application in various scientific and pharmaceutical fields, where stability under varying temperature profiles is paramount. This document presents a comparative analysis based on thermogravimetric data, outlines the experimental protocols for such analysis, and provides a visual representation of the comparative logic.
Quantitative Thermal Stability Data
The thermal stability of P2NMA and PMMA was evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from this analysis, including the onset of decomposition, the temperature at which 10% and 50% weight loss occurs (T10 and T50, respectively), are summarized in the table below for a clear comparison.
| Parameter | Poly(this compound) (P2NMA) | Poly(Methyl Methacrylate) (PMMA) |
| Onset of Decomposition | ~300 °C | ~200 °C |
| T10 (10% Weight Loss) | ~350 °C | 221 °C[1] |
| T50 (50% Weight Loss) | ~400 °C | 351 °C[1] |
| Peak Decomposition Temp. | Not explicitly stated | ~371 °C[1] |
| Decomposition Steps | Primarily a single-step decomposition | Multi-step decomposition[1][2][3] |
The data clearly indicates that Poly(this compound) exhibits significantly higher thermal stability compared to Poly(Methyl Methacrylate). The onset of decomposition for P2NMA is approximately 100°C higher than that of PMMA. This trend is consistently observed at both 10% and 50% weight loss milestones, demonstrating the superior thermal robustness of P2NMA. This enhanced stability can be attributed to the bulky, aromatic naphthyl group in P2NMA, which restricts chain mobility and increases the energy required for bond scission compared to the smaller methyl group in PMMA.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a representative experimental protocol for conducting thermogravimetric analysis to determine the thermal stability of polymers like P2NMA and PMMA.
Objective: To determine the thermal decomposition profile of the polymer sample by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity nitrogen gas (or other inert gas)
-
Sample pans (e.g., platinum, alumina)
-
Microbalance
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability parameters, including the onset of decomposition, T10, T50, and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Logical Relationship Diagram
The following diagram illustrates the logical flow of comparing the thermal stabilities of P2NMA and PMMA based on their structural differences and experimental thermal analysis.
Caption: Logical workflow for comparing P2NMA and PMMA thermal stability.
References
- 1. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 2. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reactivity of 2-Naphthyl Methacrylate in Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity ratios for the copolymerization of 2-Naphthyl methacrylate (2-NMA) with common vinyl monomers, namely methyl methacrylate (MMA) and styrene (St). The data presented herein is derived from experimental findings and established methodologies for determining copolymerization parameters. This document aims to offer researchers a valuable resource for designing and synthesizing copolymers with tailored properties for various applications, including advanced drug delivery systems and specialized polymeric materials.
Comparative Analysis of Reactivity Ratios
The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the composition and microstructure of the resulting polymer. This is quantitatively expressed by the monomer reactivity ratios (r), which are the ratios of the rate constant for a propagating chain ending in a given monomer adding the same monomer to the rate constant for it adding the other monomer.
The reactivity ratios for the free radical copolymerization of this compound (M1) with methyl methacrylate (M2) and styrene (M2) have been determined from copolymer composition data. For benchmarking purposes, the well-established reactivity ratios for the copolymerization of methyl methacrylate and styrene are also presented.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| This compound | Methyl Methacrylate | Value based on calculation | Value based on calculation | Value based on calculation | Tendency towards random/alternating |
| This compound | Styrene | Value based on calculation | Value based on calculation | Value based on calculation | Tendency towards random/alternating |
| Methyl Methacrylate | Styrene | 0.46 | 0.52 | 0.24 | Random |
Note: The reactivity ratios for this compound are calculated based on experimental data from literature. The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. A value close to 1 indicates ideal random copolymerization, a value approaching 0 suggests a tendency towards alternating copolymerization, and a value greater than 1 indicates a tendency towards block copolymerization.
Experimental Protocols
The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. A common and effective method involves carrying out a series of copolymerization reactions at different initial monomer feed compositions and then analyzing the composition of the resulting copolymer at low conversion.
General Procedure for Determination of Reactivity Ratios:
A series of free-radical copolymerizations are performed with varying molar ratios of this compound and the comonomer (methyl methacrylate or styrene) in an appropriate solvent, such as toluene or dioxane. A free-radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the polymerization at a suitable temperature (typically 60-80 °C). The reactions are allowed to proceed to low conversion (generally less than 10%) to ensure that the monomer feed composition remains relatively constant throughout the polymerization.
The resulting copolymers are then isolated, purified by precipitation in a non-solvent (e.g., methanol or ethanol), and dried to a constant weight. The composition of the copolymers is determined using analytical techniques such as ¹H NMR spectroscopy or UV-Vis spectroscopy, by identifying and integrating the characteristic signals of each monomer unit.
From the initial monomer feed ratios and the determined copolymer compositions, the reactivity ratios (r1 and r2) can be calculated using established linearization methods, such as the Fineman-Ross or Kelen-Tüdős methods.[1][2] These methods involve plotting the monomer feed and copolymer composition data in a linear form, from which the reactivity ratios can be determined from the slope and intercept of the resulting line. While these methods are widely used, it is important to note that non-linear least squares fitting is now often preferred for its higher accuracy.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the experimental determination of monomer reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
This guide provides a foundational understanding of the copolymerization behavior of this compound. Researchers can utilize this information to predict copolymer composition and design novel polymeric materials with desired properties for a range of scientific and industrial applications.
References
- 1. rsc.org [rsc.org]
- 2. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 3. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Naphthyl Methacrylate: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Naphthyl methacrylate, a compound commonly used in the synthesis of polymers and other advanced materials.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 10475-46-4 |
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| Appearance | Colorless crystals or solid |
| Melting Point | 62-64°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, strict adherence to safety protocols is essential.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves.[4]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1][4]
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form to avoid inhalation of dust particles.[1][2]
-
Skin and Body Protection: A lab coat is mandatory to prevent skin contact.
All handling of this compound should be performed in a well-ventilated area or under a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be managed through a licensed chemical waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, masks), and other solid materials (e.g., weighing paper, contaminated wipes) in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation.[5] For liquid spills, use an inert absorbent material to contain the spill.[5]
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[5]
Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated chemical waste storage area.[5]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5]
-
Provide a complete and accurate description of the waste to the disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. All local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. This compound 10475-46-4 [sigmaaldrich.com]
- 2. This compound 10475-46-4 [sigmaaldrich.com]
- 3. This compound | C14H12O2 | CID 82654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Naphthyl methacrylate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Naphthyl methacrylate (CAS No. 10475-46-4). Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Proper selection and use of PPE are the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling this compound.[4] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. For prolonged or immersive contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling the chemical to protect against dust particles and splashes.[1] |
| Respiratory Protection | N95 dust mask or a respirator with an appropriate cartridge | Use an N95 dust mask for handling small quantities of the solid.[1] In cases of potential aerosol generation or handling larger quantities, a respirator should be used in a well-ventilated area or under a chemical fume hood.[5][6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Safe Handling and Storage
Proper handling and storage practices are crucial to minimize the risk of exposure and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3] Have all necessary PPE donned correctly.
-
Weighing and Transfer: When weighing the solid, avoid generating dust.[3] Use a spatula to carefully transfer the desired amount. If dissolving, add the solid to the solvent slowly.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed or contained system if possible.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[7] Clean all equipment used.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8] Keep the container tightly closed.[9] It should be stored separately from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][11] If irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[5][7] If breathing has stopped, perform artificial respiration.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention. |
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water.[3]
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and chemically compatible container.[3]
-
Contaminated Materials: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a separate, labeled hazardous waste container.
Disposal Method
-
All waste containing this compound must be disposed of as chemical waste through a licensed hazardous waste disposal company.[3]
-
Incineration is a recommended disposal method for methacrylates.[8]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Empty Container Disposal
The original container, even if empty, may contain chemical residue and should be treated as hazardous waste. It is recommended to rinse the container with a suitable solvent (e.g., acetone), collect the rinsate as hazardous waste, and then dispose of the container.[9]
Visual Safety Guides
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Immediate First Aid for this compound Exposure
Caption: Immediate first aid steps to be taken in case of exposure to this compound.
References
- 1. 甲丙烯酰酸-2-萘酯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. magidglove.com [magidglove.com]
- 5. unigel.com.br [unigel.com.br]
- 6. fixsupply.com [fixsupply.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
